FSEN1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-(4-bromophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5OS/c1-29-19-8-6-18(7-9-19)27-12-10-26(11-13-27)14-20-15-28-21(24-25-22(28)30-20)16-2-4-17(23)5-3-16/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXIXBKKDUNARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CN4C(=NN=C4S3)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of FSEN1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a promising therapeutic avenue for cancer. A key protein that protects cancer cells from this process is Ferroptosis Suppressor Protein 1 (FSP1). FSEN1, or Ferroptosis Sensitizer 1, is a potent and selective small-molecule inhibitor of FSP1. By disrupting a critical cellular antioxidant pathway, this compound sensitizes cancer cells to ferroptosis, making it a valuable tool for research and a potential candidate for therapeutic development. This guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, impact on cellular signaling, and the experimental basis for these findings.
Introduction to FSP1 and Ferroptosis Resistance
Ferroptosis is a non-apoptotic form of cell death characterized by the iron-catalyzed accumulation of lipid hydroperoxides in cellular membranes. Cells have evolved multiple defense mechanisms to counteract ferroptosis, the most well-known being the glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) axis. However, a parallel and independent pathway mediated by FSP1 provides a crucial layer of protection, particularly in cancer cells that have developed resistance to other therapies.[1][2][3]
FSP1 is an FAD-dependent oxidoreductase that reduces the oxidized form of coenzyme Q10 (CoQ), also known as ubiquinone, to its reduced antioxidant form, ubiquinol (B23937).[1][2][3][4] This reaction, which utilizes NAD(P)H as an electron donor, regenerates a potent lipophilic radical-trapping antioxidant within cellular membranes, thereby preventing the propagation of lipid peroxidation and suppressing ferroptosis.[1][2][3] High expression of FSP1 is correlated with ferroptosis resistance and poor prognosis in several cancer types.[1][5]
This compound: A Potent Inhibitor of FSP1
This compound is a small molecule identified through chemical screens as a potent inhibitor of FSP1.[1][6] Its primary mechanism of action is the direct on-target inhibition of FSP1's enzymatic activity, which in turn blocks the regeneration of ubiquinol and renders cancer cells susceptible to ferroptosis.[1][3]
Molecular Mechanism of Inhibition
Recent structural biology studies have elucidated the precise mechanism by which this compound inhibits FSP1. A cocrystal structure of human FSP1 in complex with this compound revealed that the inhibitor binds directly within the substrate-binding pocket of the enzyme.[5][7][8] This finding strongly supports a competitive mode of inhibition, where this compound competes with the natural substrate, Coenzyme Q10.
It is important to note that some earlier biochemical studies characterized this compound as an uncompetitive inhibitor.[1][6][9][10] However, the high-resolution structural data provides compelling evidence for a competitive binding model, which is now the prevailing understanding.
A key determinant of this compound's specificity and potency is its interaction with a critical phenylalanine residue within the human FSP1 substrate-binding pocket.[5][7][8] This residue is absent in mouse FSP1, which explains the observed selectivity of this compound for the human protein.[7][8]
Quantitative Inhibition Data
The potency of this compound has been quantified in various assays, providing key data for its application in research and potential therapeutic development.
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ (FSP1 Inhibition) | 313 nM | Purified FSP1 in vitro | [9][11][12][13] |
| EC₅₀ (Cell Death Induction) | 69.36 nM | GPX4⁻/⁻ H460 NSCLC cells | [2][12] |
| Synergistic Dosing | 0.55 µM this compound + 0.55 µM RSL3 | H460 Cas9 NSCLC cells | [2][14] |
Cellular Signaling Pathways and Consequences of FSP1 Inhibition
This compound's inhibition of FSP1 has significant downstream consequences, culminating in the induction of ferroptosis. The core mechanism is the disruption of the FSP1-CoQ10-NAD(P)H antioxidant axis.
The FSP1-Mediated Antioxidant Pathway
The signaling pathway in which FSP1 operates is illustrated below. Under normal conditions, FSP1 maintains a pool of reduced CoQ10 (ubiquinol), which protects membrane lipids from peroxidation.
References
- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound Supplier | CAS 862808-01-3 | AOBIOUS [aobious.com]
- 14. biorxiv.org [biorxiv.org]
FSEN1: A Selective Inhibitor of Ferroptosis Suppressor Protein 1 (FSP1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a promising therapeutic avenue in oncology. A key protein, Ferroptosis Suppressor Protein 1 (FSP1), has been identified as a critical factor in mediating resistance to this process. This document provides a comprehensive technical overview of FSEN1, a potent and selective inhibitor of FSP1. We will delve into its mechanism of action, present collated quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting the ferroptosis pathway.
Introduction to FSP1 and Ferroptosis
Ferroptosis is a non-apoptotic form of regulated cell death driven by the iron-dependent accumulation of lipid hydroperoxides.[1] The primary cellular defense against ferroptosis is the glutathione (B108866) (GSH)-dependent glutathione peroxidase 4 (GPX4) pathway.[1] However, cancer cells can develop resistance to GPX4 inhibition through alternative protective mechanisms. One such critical mechanism is mediated by Ferroptosis Suppressor Protein 1 (FSP1), an FAD-dependent oxidoreductase.[2][3] FSP1 functions independently of the GPX4 pathway by reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which in turn traps lipid peroxyl radicals and halts the propagation of lipid peroxidation.[4][5] The expression of FSP1 has been correlated with poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[4]
This compound: A Potent and Selective FSP1 Inhibitor
This compound has been identified as a potent inhibitor of FSP1, sensitizing cancer cells to ferroptosis.[6][7][8] Structural and biochemical studies have provided insights into its mechanism of action and selectivity.
Mechanism of Action
Initial reports described this compound as an uncompetitive inhibitor of FSP1.[7][8] However, more recent evidence from a cocrystal structure of FSP1 in complex with this compound suggests that it binds within the FSP1 substrate-binding pocket and likely acts as a competitive inhibitor.[9] This interaction is crucial for its inhibitory effect on FSP1's ability to reduce CoQ10.
Selectivity
This compound demonstrates selectivity for FSP1 over other related enzymes, such as NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1).[10] The cocrystal structure of the hFSP1-FSEN1 complex revealed that this compound makes key interactions with a phenylalanine residue that is absent in mouse FSP1, providing a molecular basis for its species selectivity towards human FSP1.[2][9]
Quantitative Data on this compound Activity
The following tables summarize the currently available quantitative data on the inhibitory and cellular activities of this compound.
| Parameter | Value | Assay Conditions | Source |
| IC50 | 313 nM | In vitro FSP1 enzymatic assay | [6] |
| IC50 | 133 nM | In vitro FSP1 enzymatic assay | [8] |
| IC50 | 688.3 nM | FSP1 CoQ1 oxidoreductase activity | [8] |
| IC50 vs. NQO1 | >100 µM | In vitro NQO1 enzymatic assay | [10] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Parameter | Value | Assay Conditions | Source |
| H460C GPX4KO | EC50 | 69.4 nM | Cell death assay | [8] |
| H460C Cas9 | Synergy with RSL3 | 0.55 µM this compound + 0.55 µM RSL3 | Cell death assay | [4] |
| Various Cancer Cell Lines | Sensitization to RSL3 | 10 - 1,000 nM | Ferroptosis induction | [10] |
Table 2: Cellular Activity of this compound
Signaling Pathway and Experimental Workflows
FSP1-Mediated Ferroptosis Suppression and Inhibition by this compound
Caption: FSP1 reduces CoQ10 to ubiquinol, which inhibits lipid peroxidation and ferroptosis. This compound blocks this protective pathway.
Experimental Workflow: FSP1 Enzymatic Activity Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound on FSP1.
Experimental Workflow: Cellular Ferroptosis Assay
Caption: General workflow for assessing the effect of this compound on inducing ferroptosis in cancer cells.
Detailed Experimental Protocols
FSP1 Enzymatic Activity Assay
This protocol is adapted from methodologies described in the literature.[11]
Materials:
-
Purified recombinant human FSP1 protein
-
NADPH
-
Coenzyme Q1 (CoQ1)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Purified FSP1 protein (final concentration ~10-20 nM)
-
NADPH (final concentration ~100-200 µM)
-
This compound dilution or vehicle control (DMSO)
-
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the enzymatic reaction by adding CoQ1 (final concentration ~50-100 µM) to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (kinetic read). This corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol provides a general framework for assessing cell viability after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., H460, A549)
-
Complete cell culture medium
-
This compound
-
GPX4 inhibitor (e.g., RSL3) (optional, for synergy studies)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (and RSL3, if applicable) in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the data to determine the EC50 value.
Cell Death Assay (SYTOX™ Green)
This protocol outlines the use of SYTOX™ Green to quantify cell death induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
GPX4 inhibitor (e.g., RSL3) (optional)
-
SYTOX™ Green Nucleic Acid Stain
-
Hoechst 33342 (for nuclear counterstaining)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable plate for imaging (e.g., 96-well black-walled, clear-bottom plate).
-
Treat the cells with various concentrations of this compound (and RSL3, if applicable) as described in the cell viability protocol.
-
At the end of the treatment period, add SYTOX™ Green stain to each well at a final concentration of ~50-100 nM.
-
Add Hoechst 33342 to a final concentration of ~1 µg/mL to stain the nuclei of all cells.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filter sets for green (SYTOX™ Green) and blue (Hoechst 33342) fluorescence.
-
Quantify the number of green-fluorescent (dead) cells and the total number of blue-fluorescent (total) cells.
-
Calculate the percentage of dead cells for each treatment condition.
Conclusion
This compound represents a valuable research tool and a promising lead compound for the development of novel anticancer therapies targeting the FSP1-mediated ferroptosis resistance pathway. Its high potency and selectivity make it a superior probe for studying the intricacies of ferroptosis. The data and protocols presented in this guide are intended to facilitate further research into this compound and the broader field of ferroptosis-based cancer treatment. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. abcam.cn [abcam.cn]
- 2. This compound | FSP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. pnas.org [pnas.org]
- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FSEN1 in Inducing Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue for cancers resistant to conventional treatments. A key regulator of this process is Ferroptosis Suppressor Protein 1 (FSP1), which protects cancer cells by maintaining a pool of the antioxidant form of coenzyme Q10 (CoQ). This guide provides an in-depth analysis of Ferroptosis Sensitizer 1 (FSEN1), a potent and selective small-molecule inhibitor of FSP1. By elucidating the mechanism of action of this compound, its synergistic effects with other ferroptosis inducers, and detailed experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting the FSP1-CoQ axis.
Introduction to Ferroptosis and the FSP1-CoQ Axis
Ferroptosis is a non-apoptotic form of regulated cell death characterized by the lethal accumulation of lipid hydroperoxides.[1][2] This process is intrinsically linked to cellular metabolism, particularly iron homeostasis and lipid metabolism. The primary defense against ferroptosis is the glutathione (B108866) (GSH)-dependent peroxidase GPX4, which detoxifies lipid peroxides.[3] However, a parallel, GSH-independent pathway involving FSP1 has been identified as a critical mechanism of ferroptosis resistance in various cancer types.[4][5]
FSP1 is an FAD-dependent oxidoreductase that reduces ubiquinone (the oxidized form of CoQ10) to ubiquinol (B23937) (the reduced, antioxidant form of CoQ10) using NAD(P)H as a cofactor.[4][5] Ubiquinol acts as a potent lipophilic radical-trapping antioxidant, preventing the propagation of lipid peroxidation within cellular membranes and thereby suppressing ferroptosis.[2][3] High expression of FSP1 has been correlated with resistance to ferroptosis-inducing agents and poor prognosis in several cancers, making it an attractive therapeutic target.[6][7]
This compound: A Potent and Selective FSP1 Inhibitor
Through chemical screening, Ferroptosis Sensitizer 1 (this compound) was identified as a potent and selective uncompetitive inhibitor of FSP1.[1][6] this compound acts by directly binding to the FSP1-substrate complex, preventing the regeneration of ubiquinol and sensitizing cancer cells to ferroptosis.[3][8] Structural studies have revealed that this compound binds within the substrate-binding pocket of human FSP1, with key interactions explaining its species selectivity.[3][8]
Mechanism of Action of this compound
The primary mechanism by which this compound induces ferroptosis is through the direct inhibition of FSP1's oxidoreductase activity. This leads to a depletion of the antioxidant ubiquinol, resulting in the accumulation of lipid peroxides and subsequent cell death. The on-target activity of this compound has been confirmed through experiments showing that its effects are abrogated in FSP1 knockout cells.[6]
Caption: this compound inhibits FSP1, preventing CoQ reduction and leading to ferroptosis.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various cancer cell lines, both alone and in combination with other ferroptosis inducers.
| Parameter | Cell Line | Value | Reference |
| EC50 | H460C GPX4KO | 69.363 nM | [4] |
| IC50 | FSP1 Inhibition | 313 nM | [9] |
| Synergistic Concentration | H460C Cas9 | 0.55 µM this compound + 0.55 µM RSL3 | [4] |
| Plasma Half-life (mice) | - | 8 hours | [4] |
| Intrinsic Clearance (mouse liver microsomes) | - | 11.54 µL/min/mg protein | [6] |
Synergistic Effects of this compound
A key characteristic of this compound is its ability to act synergistically with other ferroptosis-inducing agents, particularly those that target the GPX4 pathway.[1][6] This synthetic lethality provides a strong rationale for combination therapies.
Synergy with GPX4 Inhibitors
This compound demonstrates potent synergy with GPX4 inhibitors such as RSL3 and ML162.[6] In cancer cells with high FSP1 expression, which are often resistant to GPX4 inhibition alone, co-treatment with this compound significantly enhances sensitivity to these agents.[6][10] This is particularly relevant for cancers with KEAP1 mutations, which lead to the upregulation of NRF2 and subsequently FSP1.[6][10]
Synergy with Endoperoxide-Containing Compounds
This compound also synergizes with endoperoxide-containing molecules like dihydroartemisinin (B1670584) (DHA) and FINO2.[6][10] These compounds induce ferroptosis by reacting with iron to generate reactive oxygen species, leading to lipid peroxidation.[2] The combination of this compound and these agents provides a multi-pronged attack on the cellular defenses against ferroptosis.
References
- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis Suppressor Protein 1 Inhibition Promotes Tumor Ferroptosis and Anti-tumor Immune Responses in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to FSEN1: A Novel Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a promising therapeutic avenue for cancers resistant to conventional therapies. Ferroptosis Suppressor Protein 1 (FSP1) has been identified as a key negative regulator of this process, acting in parallel to the well-established Glutathione (B108866) Peroxidase 4 (GPX4) pathway. This technical guide provides a comprehensive overview of FSEN1, a potent and selective inhibitor of FSP1. We delve into its chemical structure, physicochemical properties, and its mechanism of action in sensitizing cancer cells to ferroptosis. Detailed experimental protocols for assessing FSP1 inhibition and cell viability are provided, alongside a plausible synthetic route for its preparation. This document aims to serve as a valuable resource for researchers investigating the FSP1-ferroptosis axis and developing novel anti-cancer therapeutics.
Chemical Structure and Physicochemical Properties
This compound, formally named 3-(4-bromophenyl)-6-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-thiazolo[2,3-c]-1,2,4-triazole, is a small molecule inhibitor of FSP1. Its core structure consists of a thiazolo[2,3-c]-1,2,4-triazole scaffold.[1] The key physicochemical and pharmacological properties of this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 3-(4-bromophenyl)-6-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-thiazolo[2,3-c]-1,2,4-triazole | [1][2] |
| Synonym | Ferroptosis Sensitizer 1 | [1][2] |
| CAS Number | 862808-01-3 | [1][2] |
| Molecular Formula | C₂₂H₂₂BrN₅OS | [1][2] |
| Molecular Weight | 484.4 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 1 mg/ml; DMSO: Slightly soluble | [1][2] |
| SMILES | COC(C=C1)=CC=C1N(CC2)CCN2CC3=CN4C(C5=CC=C(Br)C=C5)=NN=C4S3 | [2] |
| InChI Key | JGXIXBKKDUNARN-UHFFFAOYSA-N | [2] |
Table 2: Pharmacological Properties of this compound
| Property | Value | Cell Line/System | Reference |
| Target | Ferroptosis Suppressor Protein 1 (FSP1) | Purified human FSP1 | [2] |
| IC₅₀ (FSP1) | 313 nM | Purified human FSP1 | [2] |
| EC₅₀ (Cell Death) | 69.36 nM | GPX4-/- H460 non-small cell lung cancer (NSCLC) cells | [2] |
| Selectivity | >100 µM (IC₅₀) | NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1) | [2] |
| Mechanism of Action | Non-competitive/Uncompetitive Inhibitor | Purified human FSP1 | [3][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its pro-ferroptotic effect by directly inhibiting the enzymatic activity of FSP1. FSP1 is an oxidoreductase that reduces coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) acts as a potent radical-trapping antioxidant, thereby preventing lipid peroxidation and ferroptosis. By inhibiting FSP1, this compound depletes the pool of reduced CoQ10, leaving the cell vulnerable to lipid-based oxidative damage and subsequent ferroptotic death.
The FSP1-CoQ10 axis represents a parallel defense mechanism to the canonical GPX4 pathway, which utilizes glutathione to neutralize lipid peroxides. Consequently, inhibition of FSP1 by this compound shows synthetic lethality with the inhibition of GPX4, leading to a synergistic induction of ferroptosis in cancer cells.
Experimental Protocols
FSP1 Enzymatic Activity Assay
This protocol outlines the in vitro measurement of FSP1's CoQ1 oxidoreductase activity and its inhibition by this compound. The assay monitors the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0) and 200 mM NaCl. Prepare stock solutions of human or mouse FSP1 protein (to a final concentration of 600 pM), NADPH (to a final concentration of 500 µM), and Coenzyme Q1 (to a final concentration of 400 µM). Prepare serial dilutions of this compound in DMSO, with final concentrations ranging from 0 to 10,935 nM.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, FSP1 protein, NADPH, and CoQ1. Add the diluted this compound or DMSO (as a vehicle control) to the respective wells.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 340 nm at 1-minute intervals for a specified duration.
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot. Normalize the rates to the DMSO control and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[5]
Cell Viability and Ferroptosis Induction Assay
This protocol describes how to assess the ability of this compound to induce or sensitize cells to ferroptosis, often in combination with a GPX4 inhibitor like RSL3.
Methodology:
-
Cell Seeding: Seed 1,200 cells per well in a 384-well plate and allow them to adhere for 24 hours.[5]
-
Drug Preparation: Prepare a drug plate with serial dilutions of this compound, a GPX4 inhibitor (e.g., RSL3), and a ferroptosis inhibitor (e.g., Ferrostatin-1).
-
Cell Treatment: Treat the cells with various concentrations of this compound, with and without the GPX4 inhibitor. Include control wells with DMSO, single-agent treatments, and co-treatment with Ferrostatin-1 to confirm that cell death is due to ferroptosis.
-
Staining: Add a dead cell stain, such as YOYO-3 (500 nM) or SYTOX Green (30 nM), to the culture medium.[5]
-
Incubation and Imaging: Incubate the plate for the desired time course (e.g., 24-48 hours) and monitor cell death using live-cell imaging.
-
Data Analysis: Quantify the percentage of dead cells in each condition. Analyze the synergistic effects of this compound and the GPX4 inhibitor.
Proposed Synthesis of this compound
While a detailed, step-by-step synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on established methods for the synthesis of similar thiazolo[2,3-c][2][3][6]triazole derivatives. The synthesis would likely involve a multi-step process culminating in a Mannich-type reaction.
Proposed Protocol:
-
Synthesis of the Thiazolo[2,3-c][2][3][6]triazole Core: The synthesis would likely begin with the reaction of 4-amino-3-(4-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione with a two-carbon electrophile, such as chloroacetaldehyde, under reflux conditions to form the 3-(4-bromophenyl)thiazolo[2,3-c][2][3][6]triazole core.
-
Halomethylation: The thiazolo[2,3-c][2][3][6]triazole core would then undergo halomethylation at the 6-position. This could be achieved using paraformaldehyde and a hydrogen halide, such as HBr in acetic acid, to yield 6-(bromomethyl)-3-(4-bromophenyl)thiazolo[2,3-c][2][3][6]triazole.
-
Nucleophilic Substitution: The final step would involve the nucleophilic substitution of the bromomethyl intermediate with 1-(4-methoxyphenyl)piperazine. This reaction is typically carried out in the presence of a base in a polar aprotic solvent like N,N-dimethylformamide (DMF) to afford this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the study of ferroptosis, providing a potent and selective tool to probe the FSP1-CoQ10 antioxidant system. Its ability to synergize with GPX4 inhibitors highlights a promising combinatorial strategy for overcoming resistance to ferroptosis-inducing therapies in cancer. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to facilitate its translation into preclinical and clinical settings. The detailed methodologies and structural information provided in this guide are intended to support and accelerate these research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
FSEN1: A Technical Whitepaper on the Discovery and Development of a Novel FSP1 Inhibitor for Ferroptosis Sensitization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for targeting therapy-resistant cancers. A key defense mechanism against ferroptosis is mediated by Ferroptosis Suppressor Protein 1 (FSP1), which functions independently of the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway. This whitepaper provides an in-depth technical overview of the discovery and development of FSEN1, a potent and selective small molecule inhibitor of FSP1. This compound has been identified as a critical tool for studying FSP1 biology and a promising candidate for combinatorial cancer therapy. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, or Ferroptosis Sensitizer 1, is a small molecule identified through chemical library screening as a potent inhibitor of FSP1.[1][2] It sensitizes cancer cells to ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] FSP1 confers resistance to ferroptosis by reducing coenzyme Q10 (CoQ10), which acts as a lipophilic antioxidant to halt the propagation of lipid peroxides.[1][2][3] By inhibiting FSP1, this compound effectively disables this protective mechanism, rendering cancer cells vulnerable to ferroptotic stimuli.
Chemically, this compound is known as 3-(4-bromophenyl)-6-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-thiazolo[2,3-c]-1,2,4-triazole.[4][5]
Mechanism of Action
This compound acts as a direct inhibitor of FSP1.[1][6] Structural and biochemical studies have revealed that this compound binds to the substrate-binding pocket of human FSP1.[7][8][9] Interestingly, there are conflicting reports on its precise mechanism of inhibition, with some studies identifying it as an uncompetitive inhibitor[1][10] and others, based on cocrystal structures, suggesting it acts as a competitive inhibitor.[9]
The binding of this compound to FSP1 prevents the reduction of CoQ10 to ubiquinol, thereby impairing the cell's ability to neutralize lipid peroxides and leading to the accumulation of these toxic species, which ultimately triggers ferroptosis.[1][3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the FSP1-mediated ferroptosis resistance pathway and a general workflow for screening FSP1 inhibitors.
Caption: FSP1 signaling pathway in ferroptosis resistance and its inhibition by this compound.
Caption: A generalized experimental workflow for the discovery and development of an FSP1 inhibitor like this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FSP1 Inhibition) | 313 nM | In vitro enzymatic assay | [4][5][6][11] |
| EC50 (Cell Death Induction) | 69.36 nM | GPX4-/- H460 NSCLC cells | [4][5] |
| Selectivity (IC50) | >100 µM | NQO1 enzymatic assay | [4][5] |
| Parameter | Value | Species | Reference |
| Plasma Half-life | ~8 hours | Mice | [3][9] |
| Intrinsic Clearance | 11.54 µL/min/mg | Mouse Liver Microsomes | [3] |
Synergistic Effects
This compound demonstrates synthetic lethality with inhibitors of the GPX4 pathway and other ferroptosis inducers.[1][6] This synergy is crucial for its potential therapeutic application.
| Combination | Effect | Cell Line | Key Finding | Reference |
| This compound + RSL3 (GPX4 inhibitor) | Synergistic cell death | H460 Cas9 cells | Minimal doses for maximal synergy: 0.55 µM this compound + 0.55 µM RSL3 | [2][3] |
| This compound + Dihydroartemisinin (DHA) | Synergistic ferroptosis induction | H460 Cas9 cells | FSP1 inhibition enhances the ferroptotic effect of endoperoxide-containing drugs | [1][2] |
| This compound + ML162 (GPX4 inhibitor) | Sensitization to cell death | H460 Cas9 cells | This compound enhances the effects of GPX4 inhibitors | [2] |
Experimental Protocols
FSP1 Enzymatic Activity Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against FSP1.
Objective: To measure the enzymatic activity of FSP1 and determine the IC50 of this compound.
Materials:
-
Recombinant human or mouse FSP1 protein
-
50 mM Tris-HCl (pH 8.0)
-
200 mM NaCl
-
NADPH
-
Coenzyme Q1 (CoQ1) or a suitable analogue
-
This compound at various concentrations
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 600 pM FSP1 protein, 500 µM NADPH, and 400 µM CoQ1.[9]
-
Add varying concentrations of this compound (e.g., 0 to 10,935 nM) to the reaction mixture.[9]
-
Incubate the reactions at 25°C.[9]
-
Monitor the decrease in absorbance at 340 nm every minute, which corresponds to the oxidation of NADPH.[9]
-
Analyze the data and perform curve fitting to determine the IC50 value of this compound.[9]
Cell-Based Ferroptosis Assay
This protocol outlines a general method for assessing the ability of this compound to induce or sensitize cells to ferroptosis.
Objective: To determine the EC50 of this compound and its synergistic effects with other ferroptosis inducers.
Materials:
-
Cancer cell line of interest (e.g., H460 Cas9)
-
Cell culture medium and supplements
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
Cell viability reagent (e.g., CellTiter-Glo) or a dead cell stain (e.g., YOYO-3 or SYTOX Green)
-
384-well plates
Procedure:
-
Seed cells in a 384-well plate and allow them to adhere overnight.
-
Prepare a drug plate with a serial dilution of this compound, a ferroptosis inducer (e.g., RSL3), or a combination of both.[9]
-
Treat the cells with the compounds for a specified period (e.g., 24 hours).[9]
-
For cell death measurement, add a dead cell stain (e.g., YOYO-3) to the medium.[9]
-
Measure cell viability or cell death using a plate reader.
-
Calculate the EC50 values and synergy scores (e.g., using the Zero Interaction Potency (ZIP) model).
Conclusion
This compound is a pivotal discovery in the field of ferroptosis research. As a potent and selective FSP1 inhibitor, it serves as an invaluable chemical probe to dissect the FSP1-CoQ10 antioxidant pathway. The promising pharmacokinetic properties and the potent synergistic effects with other ferroptosis inducers highlight its potential for further preclinical and clinical development as an anti-cancer therapeutic.[2][12] The detailed structural and mechanistic understanding of the this compound-FSP1 interaction will facilitate the rational design of next-generation FSP1 inhibitors with enhanced properties.[7][8][9]
References
- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 862808-01-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Sabotaging the breaks: this compound expands the toolbox of FSP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FSEN1 in Sensitizing Cancer Cells to Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effects of Ferroptosis Sensitizer 1 (FSEN1), a novel inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). By targeting a key pathway in cancer cell survival, this compound presents a promising avenue for therapeutic development, particularly in combination with other anti-cancer agents. This document details the underlying signaling pathways, experimental validation, and quantitative effects of this compound on various cancer cell lines.
Introduction: Targeting Ferroptosis in Cancer Therapy
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, it is a non-canonical cell death pathway that has emerged as a promising strategy to overcome resistance to conventional cancer therapies.[1] A key protein that protects cancer cells from ferroptosis is FSP1.[1][2] FSP1 functions independently of the well-characterized glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) pathway, providing a parallel defense mechanism against lipid peroxidation.[1]
This compound is a potent and selective inhibitor of FSP1.[2][3] It acts as an uncompetitive inhibitor with an IC50 value of 313 nM for FSP1.[3] By inhibiting FSP1, this compound disrupts a critical survival pathway in cancer cells, leading to their sensitization to ferroptosis.[2][4] This guide will explore the molecular mechanisms of this compound action, its effects on various cancer cell lines, and the experimental protocols used to elucidate these effects.
Signaling Pathways
The FSP1-CoQ10-NAD(P)H Pathway
The primary mechanism by which FSP1 protects cancer cells from ferroptosis is through the FSP1-Coenzyme Q10 (CoQ10)-NAD(P)H pathway.[1] FSP1 is an oxidoreductase that reduces ubiquinone (oxidized CoQ10) to ubiquinol (B23937) (reduced CoQ10) in an NAD(P)H-dependent manner.[1] Ubiquinol is a potent lipophilic antioxidant that traps lipid peroxyl radicals within cellular membranes, thereby preventing the propagation of lipid peroxidation and subsequent ferroptotic cell death.[1] this compound directly inhibits FSP1, preventing the regeneration of ubiquinol and leaving the cell vulnerable to lipid peroxidation.[4]
Caption: The FSP1-CoQ10-NAD(P)H antioxidant pathway and its inhibition by this compound.
The KEAP1-NRF2 Pathway and FSP1 Regulation
In several cancer types, including lung and liver cancer, the expression of FSP1 is regulated by the Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[5][6] NRF2 is a transcription factor that controls the expression of a wide array of antioxidant genes.[7] Under normal conditions, KEAP1 targets NRF2 for proteasomal degradation.[5] However, under oxidative stress or in cancers with KEAP1 mutations, NRF2 translocates to the nucleus and activates the transcription of target genes, including FSP1.[5][6] This upregulation of FSP1 contributes to the ferroptosis resistance observed in these cancers.
Caption: Upregulation of FSP1 expression via the KEAP1-NRF2 signaling pathway.
Quantitative Data on the Effects of this compound in Cancer Cell Lines
This compound has been shown to sensitize a variety of cancer cell lines to ferroptosis, particularly when used in combination with GPX4 inhibitors like RSL3. The following tables summarize the quantitative data from these studies.
| Cell Line | Cancer Type | This compound Concentration (µM) | Co-treatment | Effect | Reference |
| H460 | Lung Cancer | 1 | 200 nM RSL3 | Sensitizes to lipid peroxidation and ferroptosis | [8] |
| H460C Cas9 | Lung Cancer | 0.55 | 0.55 µM RSL3 | Optimal synergy for inducing ferroptosis | [1] |
| H460C GPX4 KD | Lung Cancer | Not specified | RSL3 | EC50 of 69.363 nM | [1] |
| A549 | Lung Cancer | 1 | RSL3 | Strong sensitization to ferroptosis | [8][9] |
| UOK276 | Chromophobe Renal Cell Carcinoma | 20 | 26 nM RSL3 | Significant decrease in cell viability | [3] |
| RCJ-T2 | Chromophobe Renal Cell Carcinoma | 20 | 39 nM RSL3 | Significant decrease in cell viability | [3] |
| HCC1143 | Breast Cancer | 1 | RSL3 | Sensitization to ferroptosis | [8] |
| Huh7 | Liver Cancer | 1 | RSL3 | Sensitization to ferroptosis | [8] |
| T98G | Glioblastoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |
| U-2 OS | Osteosarcoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |
| HT-1080 | Fibrosarcoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |
| RL | Lymphoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |
| SUDHL5 | Lymphoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |
| A375 | Melanoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |
| SKMEL28 | Melanoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |
| 501-MEL | Melanoma | 1 | RSL3 | Sensitization to ferroptosis | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
Mammalian cells in culture
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat# G7572)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound, RSL3, or a combination of both. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24-48 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability.
Caption: A streamlined workflow for assessing cell viability using the CellTiter-Glo® assay.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This assay utilizes a fluorescent probe to measure lipid peroxidation in live cells. The probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
BODIPY™ 581/591 C11 (Invitrogen, Cat# D3861)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry).
-
Compound Treatment: Treat cells with this compound, RSL3, or a combination for the desired duration.
-
Staining: a. Prepare a 2.5 mM stock solution of BODIPY™ 581/591 C11 in DMSO. b. Dilute the stock solution in serum-free medium to a final working concentration of 2.5 µM. c. Remove the culture medium from the cells and add the BODIPY™ 581/591 C11 working solution. d. Incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Imaging/Flow Cytometry: a. Microscopy: Image the cells using appropriate filter sets for red (e.g., Texas Red) and green (e.g., FITC) fluorescence. b. Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer, detecting the shift in fluorescence in the green channel.
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.
Caption: Workflow for the detection of lipid peroxidation using BODIPY™ 581/591 C11.
Western Blotting for FSP1 and GPX4
This technique is used to detect and quantify the protein levels of FSP1 and GPX4 in cell lysates.
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific, Cat# PI23227)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-FSP1, anti-GPX4, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape adherent cells and collect the lysate. d. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: a. Wash the membrane three times with TBST. b. Apply the chemiluminescent substrate. c. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets the FSP1-mediated ferroptosis resistance pathway in cancer cells. Its ability to sensitize a wide range of cancer cell lines to ferroptosis, especially in combination with GPX4 inhibitors, highlights the potential of a dual-pronged attack on cancer cell survival mechanisms. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to further investigate the role of this compound and the broader implications of targeting FSP1 in cancer therapy. Further in vivo studies are warranted to translate these promising in vitro findings into effective clinical strategies.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. FSP1, a novel KEAP1/NRF2 target gene regulating ferroptosis and radioresistance in lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
The Significance of FSEN1 in Ferroptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue for cancers resistant to conventional treatments.[1] A key regulator of this process is Ferroptosis Suppressor Protein 1 (FSP1), which confers resistance to ferroptosis independently of the well-established glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4) pathway.[1][2] This guide delves into the significance of Ferroptosis Sensitizer 1 (FSEN1), a potent and selective inhibitor of FSP1, in the context of ferroptosis research and its therapeutic potential. This compound acts as an uncompetitive inhibitor of FSP1, sensitizing cancer cells to ferroptosis and exhibiting synergistic effects with other ferroptosis inducers.[2][3] This document provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to FSP1 and Ferroptosis
Ferroptosis is a non-apoptotic form of cell death characterized by the accumulation of lipid hydroperoxides to lethal levels, a process heavily dependent on the presence of iron.[2] While the GPX4/GSH axis is a primary defense mechanism against ferroptosis, FSP1 has been identified as a critical parallel pathway that protects cancer cells from this form of cell death.[1][4] FSP1, an NAD(P)H-dependent oxidoreductase, reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol (B23937), which acts as a radical-trapping antioxidant to inhibit lipid peroxidation within cellular membranes.[5][6] The high expression of FSP1 in various cancer types is associated with poor prognosis and resistance to therapy, making it an attractive target for drug development.[7]
This compound: A Potent FSP1 Inhibitor
This compound has been identified as the most potent among a series of structurally diverse FSP1 inhibitors.[2][3] It functions as an uncompetitive inhibitor, meaning it binds to the FSP1-substrate complex.[2] This targeted inhibition of FSP1's oxidoreductase activity disrupts the CoQ10-mediated antioxidant system, thereby rendering cancer cells susceptible to ferroptosis.[8]
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from studies on this compound, providing a clear comparison of its potency and synergistic effects in various cancer cell lines.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | FSP1 | In vitro activity assay | 313 nM | - | [9] |
Table 2: Synergistic Effects of this compound with Ferroptosis Inducers
| Cell Line | Combination Treatment | Effect | EC50 | Reference |
| H460C Cas9 | This compound (0.55 µM) + RSL3 (0.55 µM) | Maximal synergy in inducing ferroptosis | - | [5] |
| H460C GPX4 knockdown | This compound + RSL3 | Induces ferroptosis | 69.363 nM | [1] |
| UOK276 (Chromophobe Renal Cell Carcinoma) | This compound (20 µM) + RSL3 (26 nM) | Significant decrease in cell viability | - | [10] |
| RCJ-T2 (Chromophobe Renal Cell Carcinoma) | This compound (20 µM) + RSL3 (39 nM) | Significant decrease in cell viability | - | [10] |
Signaling Pathway of FSP1-Mediated Ferroptosis Suppression and this compound Inhibition
The following diagram illustrates the FSP1 signaling pathway and the mechanism of this compound action. FSP1 reduces Coenzyme Q10 (Ubiquinone) to its reduced form (Ubiquinol) using NAD(P)H as a cofactor. Ubiquinol then acts as a potent radical-trapping antioxidant, inhibiting lipid peroxidation and thus suppressing ferroptosis. This compound inhibits FSP1, preventing the regeneration of ubiquinol and promoting lipid peroxidation, leading to ferroptotic cell death.
Caption: FSP1 signaling pathway and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its role in ferroptosis.
Cell Viability Assay
This protocol is used to assess the effect of this compound, alone or in combination with other compounds, on cell viability.
Materials:
-
Cancer cell lines (e.g., H460, A549)
-
Cell culture medium and supplements
-
This compound, RSL3, Ferrostatin-1 (Fer-1)
-
SYTOX Green nucleic acid stain or CellTiter-Glo Luminescent Cell Viability Assay
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the co-treatment compound (e.g., RSL3) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the treatment compounds. Include wells with vehicle control (DMSO) and a ferroptosis inhibitor (Fer-1) as a negative control.
-
Incubate the plate for the desired time period (e.g., 24-72 hours).
-
For SYTOX Green staining, add the stain to each well and incubate for 15-30 minutes. Measure the fluorescence intensity using a plate reader. The signal from dead cells will be proportional to the number of non-viable cells.[5]
-
For CellTiter-Glo, add the reagent to each well, incubate as per the manufacturer's instructions, and measure the luminescence. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.[11]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Cancer cell lines
-
This compound, RSL3
-
BODIPY 581/591 C11 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound and/or RSL3 as described in the cell viability assay protocol.
-
Towards the end of the treatment period, add the BODIPY C11 probe to the cell culture medium and incubate for 30-60 minutes.
-
Wash the cells with PBS to remove the excess probe.
-
Harvest the cells and resuspend them in a suitable buffer for flow cytometry or observe them directly under a fluorescence microscope.
-
Lipid peroxidation is indicated by a shift in the fluorescence emission of the BODIPY C11 probe from red to green upon oxidation.[5]
-
Quantify the percentage of cells with high green fluorescence to determine the level of lipid peroxidation.
In Vitro FSP1 Activity Assay
This biochemical assay directly measures the enzymatic activity of purified FSP1 and the inhibitory effect of this compound.
Materials:
-
Purified recombinant FSP1 protein
-
Coenzyme Q1 (CoQ1) or other suitable substrate
-
NAD(P)H
-
This compound
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CoQ1, and varying concentrations of this compound.
-
Initiate the reaction by adding purified FSP1 and NAD(P)H.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+, as a measure of FSP1 activity.[5]
-
Perform the assay in the absence of FSP1 as a negative control to account for non-enzymatic NAD(P)H oxidation.
-
Calculate the percentage of FSP1 inhibition at each this compound concentration and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on cancer cells.
Caption: A typical experimental workflow for studying this compound.
Conclusion and Future Directions
This compound represents a significant tool for both basic and translational research in the field of ferroptosis. Its high potency and selectivity for FSP1 make it an invaluable chemical probe to dissect the molecular mechanisms of this non-apoptotic cell death pathway. The synergistic effects of this compound with GPX4 inhibitors and other ferroptosis inducers highlight the potential of combination therapies to overcome resistance in cancer.[2][3] Future research should focus on the in vivo efficacy and safety of this compound and its analogs in preclinical cancer models. Furthermore, exploring biomarkers that predict sensitivity to FSP1 inhibition will be crucial for the clinical translation of this promising therapeutic strategy. The continued investigation of this compound will undoubtedly deepen our understanding of ferroptosis and pave the way for novel cancer therapies.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unleashing Ferroptosis in Human Cancers: Targeting Ferroptosis Suppressor Protein 1 for Overcoming Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. biorxiv.org [biorxiv.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
The Interplay of FSEN1 and FSP1: A Technical Guide to a Novel Ferroptosis Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in cancer. Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, has been identified as a key negative regulator of ferroptosis, acting independently of the canonical glutathione/glutathione peroxidase 4 (GPX4) pathway. FSP1 maintains cellular redox homeostasis by reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, thereby mitigating lipid peroxidation. Recently, Ferroptosis Sensitizer 1 (FSEN1) was discovered as a potent and selective inhibitor of FSP1. This technical guide provides an in-depth overview of the this compound-FSP1 interaction, including quantitative data on its inhibition, detailed experimental protocols for its study, and visualizations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this novel axis in ferroptosis.
Introduction to FSP1 and this compound
FSP1 is a flavoprotein that functions as an NAD(P)H-dependent CoQ10 oxidoreductase[1][2]. By regenerating ubiquinol, a potent lipophilic antioxidant, FSP1 protects cellular membranes from lipid peroxidation, a hallmark of ferroptosis[1][3][4]. This protective role positions FSP1 as a critical survival factor for cancer cells, particularly those resistant to conventional therapies that induce apoptosis.
This compound is a small molecule identified as a potent and uncompetitive inhibitor of FSP1[5][6][7]. Structural studies have revealed that this compound binds to the substrate-binding pocket of human FSP1, leading to the formation of an inactive FSP1-substrate-inhibitor complex[3][8]. This targeted inhibition of FSP1 by this compound enhances the sensitivity of cancer cells to ferroptosis, especially when combined with other ferroptosis inducers like GPX4 inhibitors[4][5].
Quantitative Data on the this compound-FSP1 Interaction
The following tables summarize the key quantitative data characterizing the inhibitory effect of this compound on FSP1 and its cellular consequences.
Table 1: In Vitro Inhibition of FSP1 by this compound
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 313 nM | Human | In vitro FSP1 activity assay | [9][10] |
| Inhibition Type | Uncompetitive | Human | Enzyme kinetics analysis with NADH and CoQ-coumarin as substrates | [5][7] |
| Selectivity | No effect on NQO1 | Human | In vitro NQO1 activity assay | [7] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Condition | EC₅₀ | Notes | Reference |
| H460C GPX4KO | This compound alone | 69.363 nM | GPX4 knockout non-small cell lung cancer cells | [4][7] |
| H460C Cas9 | This compound + 0.55 µM RSL3 | 0.55 µM | Minimal doses for maximal synergy | [7] |
| A549 | This compound + RSL3 | - | Strong sensitization to RSL3-induced ferroptosis | [5] |
| Huh7 | This compound + RSL3 | - | Sensitization to RSL3-induced ferroptosis | [4] |
| HCC1143 | This compound + RSL3 | - | Sensitization to RSL3-induced ferroptosis | [4] |
| U2OS | This compound + RSL3 | - | Sensitization to RSL3-induced ferroptosis | [4] |
Signaling Pathway and Mechanism of Action
The FSP1-CoQ10 pathway represents a critical line of defense against ferroptosis. This compound disrupts this pathway by directly inhibiting FSP1, leading to an accumulation of lipid peroxides and subsequent cell death.
Caption: FSP1 reduces CoQ10 to ubiquinol, which inhibits lipid peroxidation and ferroptosis. This compound blocks this protective mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the this compound-FSP1 interaction and its role in ferroptosis.
Co-Immunoprecipitation (Co-IP) to Verify this compound-FSP1 Interaction
This protocol is designed to demonstrate the direct interaction between this compound and FSP1 in a cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The crystal structure of human ferroptosis suppressive protein 1 in complex with flavin adenine dinucleotide and nicotinamide adenine nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Cellular Pathways Affected by FSP1 Inhibition with FSEN1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent scientific advancements have identified FSEN1 as a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). This technical guide provides an in-depth overview of the cellular pathways affected by the inhibition of FSP1 by this compound, a critical area of investigation for therapeutic development, particularly in oncology. It is important to note that "this compound" is the designation for a small molecule inhibitor, and should not be confused with genes such as FSCN1 (Fascin-1) or C2CD5 (also sometimes referred to as this compound), which are involved in different cellular processes. This guide will focus exclusively on the cellular consequences of FSP1 inhibition by the chemical compound this compound.
FSP1 is an NAD(P)H-dependent oxidoreductase that plays a crucial role in a cellular defense mechanism against ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3] FSP1 functions in parallel to the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway to suppress ferroptosis.[2][4][5] It achieves this by reducing coenzyme Q10 (CoQ10), which then acts as a radical-trapping antioxidant to inhibit lipid peroxidation within cellular membranes.[1][2][3] The inhibition of FSP1 by this compound therefore disrupts this protective pathway, sensitizing cells, particularly cancer cells, to ferroptosis.[5][6][7]
Core Cellular Pathway Affected: Ferroptosis
The primary cellular pathway impacted by this compound is the ferroptosis pathway. This compound acts as an uncompetitive inhibitor of FSP1, meaning it binds to the FSP1-CoQ10 substrate complex, preventing the regeneration of the reduced, antioxidant form of CoQ10.[6][7] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent execution of ferroptotic cell death.
Signaling Pathway of FSP1 Inhibition by this compound
The following diagram illustrates the mechanism of FSP1 in suppressing ferroptosis and how this compound intervenes.
Caption: FSP1 reduces CoQ10 to its antioxidant form, which inhibits lipid peroxidation and ferroptosis. This compound inhibits FSP1, promoting ferroptosis.
Quantitative Data on the Effects of this compound
The efficacy of this compound in sensitizing cancer cells to ferroptosis has been quantified in several studies. The following tables summarize key quantitative data from these experiments.
Table 1: In Vitro Inhibition of FSP1 by this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 688.3 nM | In vitro FSP1 CoQ1 oxidoreductase activity assay | [5] |
| IC50 | 313 nM | In vitro FSP1 activity assay | [8] |
Table 2: Synergistic Effects of this compound with GPX4 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | GPX4 Inhibitor | This compound Concentration | Effect on Cell Viability | Reference |
| H460C Cas9 | Lung Cancer | RSL3 (0.55 µM) | 0.55 µM | Maximal synergy in inducing ferroptosis | [9] |
| UOK276 | Chromophobe Renal Cell Carcinoma | RSL3 (26 nM) | 20 µM | Significant decrease in cell viability | [10] |
| RCJ-T2 | Chromophobe Renal Cell Carcinoma | RSL3 (39 nM) | 20 µM | Significant decrease in cell viability | [10] |
| A549 | Lung Cancer | RSL3 | Not specified | Large sensitizing effect on ferroptosis induction | [5] |
| A375 | Melanoma | None | Not specified | Induced a small amount of ferroptosis as a single agent | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments cited in the literature.
FSP1 CoQ1 Oxidoreductase Activity Assay
This in vitro assay is used to determine the direct inhibitory effect of this compound on FSP1's enzymatic activity.
Protocol:
-
Recombinant FSP1 Expression and Purification: Human FSP1 is expressed in and purified from E. coli.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified FSP1, NADPH, and a lipid substrate (e.g., liposomes).
-
Initiation of Reaction: The reaction is initiated by the addition of Coenzyme Q1 (a soluble analog of CoQ10).
-
Measurement of Activity: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibitor Testing: To determine the IC50, the assay is performed with varying concentrations of this compound. The rate of reaction at each concentration is measured and compared to a DMSO control.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable model.
Cell Viability (Crystal Violet) Assay
This assay is used to assess the effect of this compound, alone or in combination with other compounds, on cell survival.
Protocol:
-
Cell Seeding: Cancer cells (e.g., UOK276, RCJ-T2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a matrix of increasing concentrations of this compound and a GPX4 inhibitor (e.g., RSL3) or with each compound individually. A DMSO-treated group serves as a control.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).
-
Staining: The medium is removed, and the cells are washed with PBS. The remaining adherent cells are fixed with methanol (B129727) and then stained with a 0.5% crystal violet solution.
-
Quantification: The crystal violet stain is solubilized with a suitable solvent (e.g., methanol or a detergent-based solution), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the DMSO-treated control cells.
Experimental Workflow for Assessing this compound-Induced Ferroptosis
The following diagram outlines a typical workflow to investigate the mechanism of action of this compound.
Caption: A typical experimental workflow to confirm that this compound induces ferroptosis via FSP1 inhibition.
Other Genes Potentially Confused with "this compound"
As mentioned, the query "this compound" can be ambiguous. Below is a brief summary of other genes to avoid confusion.
-
C2CD5 (C2 calcium dependent domain containing 5): Also referred to as CDP138 or KIAA0528, and in some databases, this compound. This protein is involved in insulin-stimulated glucose uptake by facilitating the translocation of GLUT4 to the plasma membrane in adipocytes.[11][12] It also plays a role in mitochondrial trafficking, structure, and function in hypothalamic neurons, linking it to metabolic regulation and obesity.[13][14]
-
FSCN1 (Fascin-1): This is an actin-bundling protein that is involved in cell migration, invasion, and the formation of cellular protrusions.[15][16] Its expression is upregulated in various cancers and is often associated with increased metastasis and poor prognosis.[15]
Conclusion and Future Directions
This compound is a valuable research tool and a promising therapeutic candidate that targets a key vulnerability of cancer cells—their reliance on ferroptosis suppression pathways. The inhibition of FSP1 by this compound effectively disables a crucial defense mechanism against lipid peroxidation, leading to ferroptotic cell death, particularly when combined with agents that inhibit the parallel GPX4 pathway. The data presented in this guide underscore the potential of FSP1 inhibition as a therapeutic strategy.
Future research should focus on further elucidating the in vivo efficacy and safety profile of this compound and other FSP1 inhibitors. Identifying predictive biomarkers for sensitivity to FSP1 inhibition will be critical for patient stratification in future clinical trials. Moreover, exploring combinatorial therapies that leverage the synthetic lethal relationship between FSP1 and GPX4 inhibition holds significant promise for overcoming therapeutic resistance in cancer.
References
- 1. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C2CD5 Gene: Function, Expression, Research & Clinical Significance [learn.mapmygenome.in]
- 12. C2CD5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. Loss of C2 Domain Protein (C2CD5) Alters Hypothalamic Mitochondrial Trafficking, Structure, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gene - C2CD5 [maayanlab.cloud]
- 15. researchgate.net [researchgate.net]
- 16. FSCN1 fascin actin-bundling protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
FSEN1: A Promising Therapeutic Agent Targeting Ferroptosis in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic strategy for cancers that are resistant to conventional treatments.[1] A key protein, Ferroptosis Suppressor Protein 1 (FSP1), has been identified as a crucial factor in cancer cell resistance to ferroptosis.[1] This has led to the development of FSP1 inhibitors, among which Ferroptosis Sensitizer 1 (FSEN1) has shown significant potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development of this novel therapeutic agent.
Introduction to this compound and its Target, FSP1
This compound is a potent and selective inhibitor of FSP1, an NAD(P)H-dependent oxidoreductase that protects cancer cells from ferroptosis.[2][3][4][5][6] FSP1 functions independently of the well-characterized glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) pathway, a primary defense mechanism against ferroptosis.[1] FSP1 reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which traps lipid peroxyl radicals and halts the propagation of lipid peroxidation, thereby preventing ferroptotic cell death.[7][8][9][10][11] High expression of FSP1 has been correlated with poor prognosis and resistance to ferroptosis-inducing therapies in various cancers, making it an attractive therapeutic target.[1][9][11][12]
This compound acts as an uncompetitive inhibitor of FSP1, meaning it binds to the FSP1-substrate complex.[4][7][13][14] This targeted inhibition of FSP1 by this compound resensitizes cancer cells to ferroptosis, offering a new avenue for cancer treatment, particularly in combination with other therapeutic agents.[7][13]
Mechanism of Action: The FSP1-CoQ10 Signaling Pathway
The FSP1-mediated ferroptosis suppression pathway is a critical defense mechanism in cancer cells. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity in various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (FSP1 Inhibition) | 313 nM | Purified FSP1 enzyme assay | [2][3][4] |
| EC50 (Cell Death Induction) | 69.36 nM | GPX4-/- H460 NSCLC cells | [2] |
| Selectivity (NQO1 IC50) | >100 µM | NAD(P)H:quinone acceptor oxidoreductase 1 | [2] |
Table 2: Synergistic Effects of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Combination Agent | Effect | Reference |
| Lung Cancer | H460 | RSL3 (GPX4 inhibitor) | Synergistic induction of ferroptosis | [1][9] |
| Lung Cancer | A549 | RSL3 (GPX4 inhibitor) | Sensitization to ferroptosis | [9][11] |
| Liver Cancer | Huh7 | RSL3 (GPX4 inhibitor) | Sensitization to ferroptosis | [2][9] |
| Breast Cancer | HCC1143 | RSL3 (GPX4 inhibitor) | Sensitization to ferroptosis | [2][9] |
| Bone Cancer | U-2 OS | RSL3 (GPX4 inhibitor) | Sensitization to ferroptosis | [2][9] |
| Glial Cancer | T98G | RSL3 (GPX4 inhibitor) | Sensitization to ferroptosis | [2][9] |
| Lymphoid Cancer | SU-DHL-5 | RSL3 (GPX4 inhibitor) | Sensitization to ferroptosis | [2] |
| Lung Cancer | H460 | Dihydroartemisinin | Synergistic induction of ferroptosis | [7] |
| Lung Cancer | H460 | FINO2 | Sensitization to cell death | [2] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Plasma Half-life (t1/2) | ~8 hours | Mice | [1][8] |
| Intrinsic Clearance | Low | Mouse Liver Microsomes | [1][8] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments involving this compound.
FSP1 Enzymatic Activity Assay
This protocol is adapted from established methods to determine the in vitro inhibitory activity of this compound on FSP1.[8]
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | FSP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for FSEN1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSEN1 is a potent and selective small-molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3][4] Ferroptosis is an iron-dependent, non-apoptotic form of regulated cell death characterized by the accumulation of lipid hydroperoxides.[1][2] FSP1 plays a crucial role in a parallel ferroptosis suppression pathway to the well-characterized glutathione (B108866) peroxidase 4 (GPX4) system.[1][5][6] FSP1 acts as an oxidoreductase, utilizing NAD(P)H to regenerate the reduced form of coenzyme Q10 (CoQ10), which functions as a lipophilic antioxidant to halt lipid peroxidation.[1][5][7] By inhibiting FSP1, this compound sensitizes cancer cells to ferroptosis, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study ferroptosis.
FSP1 Signaling Pathway and this compound's Mechanism of Action
FSP1 contributes to ferroptosis resistance by maintaining a pool of reduced CoQ10 (ubiquinol), a potent radical-trapping antioxidant in cellular membranes. This process is independent of the canonical GPX4 pathway. This compound acts as an uncompetitive inhibitor of FSP1, meaning it binds to the FSP1-CoQ10 substrate complex, thereby blocking the regeneration of ubiquinol (B23937) and promoting the accumulation of lipid peroxides, which ultimately leads to ferroptotic cell death.[1][3]
Caption: FSP1-CoQ10 signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data for this compound's activity in various cancer cell lines.
Table 1: Inhibitory and Cytotoxic Concentrations of this compound
| Compound | Target | Assay | IC50 / EC50 | Cell Line | Notes | Reference |
| This compound | FSP1 | In vitro enzymatic assay | IC50 = 313 nM | - | Potent inhibitor of FSP1.[4] | [4] |
| This compound | Cell Viability | Cell death assay | EC50 = 69.36 nM | H460C GPX4 knockdown | Demonstrates synthetic lethality with GPX4 loss.[5] | [5] |
| This compound + RSL3 | Cell Viability | Cell death assay | Optimal synergy at 0.55 µM this compound + 0.55 µM RSL3 | H460C Cas9 | Synergizes with GPX4 inhibitor RSL3 to induce ferroptosis.[1][5] | [1][5] |
Table 2: Sensitization of Cancer Cell Lines to Ferroptosis by this compound
| Cell Line | Cancer Type | This compound Concentration | Co-treatment | Effect | Reference |
| H460 | Lung Cancer | 1 µM | RSL3, ML162 | Strong sensitization to GPX4 inhibitors.[1] | [1] |
| A549 | Lung Cancer | 10-1000 nM | RSL3 | Particularly large sensitizing effect.[8] | [8] |
| Huh7 | Liver Cancer | 10-1000 nM | RSL3 | Sensitization to ferroptosis.[9] | [9] |
| HCC1143 | Breast Cancer | 10-1000 nM | RSL3 | Sensitization to ferroptosis.[9] | [9] |
| U2OS | Osteosarcoma | 10-1000 nM | RSL3 | Sensitization to ferroptosis.[9] | [9] |
| T98G | Glioblastoma | 10-1000 nM | RSL3 | Sensitization to ferroptosis.[9] | [9] |
| UOK276 | Chromophobe Renal Cell Carcinoma | 20 µM | 26 nM RSL3 | Significant decrease in cell viability.[10] | [10] |
| RCJ-T2 | Chromophobe Renal Cell Carcinoma | 20 µM | 39 nM RSL3 | Significant decrease in cell viability.[10] | [10] |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Cell Viability Assay to Assess this compound-induced Ferroptosis
This protocol determines the effect of this compound, alone or in combination with a GPX4 inhibitor, on cell viability.
Caption: Workflow for a cell viability assay with this compound.
Materials:
-
Cancer cell line of interest (e.g., H460, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
RSL3 (GPX4 inhibitor, stock solution in DMSO)
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor, stock solution in DMSO)
-
384-well or 96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Crystal Violet)
-
Plate reader
Protocol:
-
Seed cells in a 384-well plate at a density of 500-750 cells per well in 50 µL of medium.[3]
-
Incubate the plate for 24 hours at 37°C with 5% CO2.[3]
-
Prepare a dose-response matrix of this compound (e.g., 0-15 µM) and RSL3 (e.g., 0-15 µM) in fresh medium.[1] Include control wells with DMSO vehicle, this compound alone, RSL3 alone, and a combination treatment with Ferrostatin-1 (e.g., 2 µM) to confirm ferroptosis-specific cell death.[1]
-
Add 50 µL of the drug-containing medium to the respective wells.
-
Incubate for an additional 48 to 72 hours.
-
Measure cell viability according to the manufacturer's protocol for your chosen reagent. For CellTiter-Glo, add the reagent and measure luminescence. For Crystal Violet, fix and stain the cells, then solubilize the dye and measure absorbance.[10]
-
Normalize the data to the DMSO-treated control wells and calculate EC50 values and synergy scores.
Western Blot Analysis of FSP1 and other Ferroptosis-Related Proteins
This protocol is used to assess the protein levels of FSP1, GPX4, and other markers in response to this compound treatment or in different cell lines.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FSP1, anti-GPX4, anti-ACSL4, anti-SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Determine protein concentration using a BCA assay.[13]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[14]
-
Separate proteins by SDS-PAGE.[14]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.[11][12]
-
Wash the membrane three times with TBST.[11]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[11]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[11]
FSP1 Overexpression or Knockdown Experiments
To investigate the specific role of FSP1 in mediating the effects of this compound, it is useful to modulate its expression levels.
A. FSP1 Overexpression
Caption: Workflow for FSP1 overexpression.
Protocol Outline:
-
Clone the human FSP1 coding sequence into a lentiviral expression vector.[15]
-
Produce lentiviral particles in a packaging cell line like HEK293T.[15]
-
Transduce the target cancer cells with the FSP1-expressing lentivirus.
-
Select for transduced cells using the appropriate antibiotic (e.g., hygromycin).[15]
-
Confirm FSP1 overexpression by Western blot and/or qPCR.
-
Use the FSP1-overexpressing cells in cell viability assays with this compound to assess changes in sensitivity.
B. FSP1 Knockdown using shRNA
Protocol Outline:
-
Design or obtain shRNA constructs targeting FSP1.
-
Produce lentiviral particles and transduce target cells.[18]
-
Select for transduced cells.
-
Validate FSP1 knockdown by Western blot and/or qPCR.
-
Evaluate the effect of FSP1 knockdown on cell sensitivity to ferroptosis inducers in the presence and absence of this compound.
Lipid Peroxidation Assay
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a key feature of ferroptosis.
Materials:
-
Cells treated with this compound +/- RSL3
-
BODIPY™ 581/591 C11 lipid peroxidation sensor
-
Flow cytometer or fluorescence microscope
Protocol Outline:
-
Treat cells with this compound and/or RSL3 for the desired time.
-
Incubate the cells with BODIPY™ 581/591 C11.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect the shift in fluorescence from red to green, which indicates lipid peroxidation.[3]
Concluding Remarks
This compound is a valuable chemical probe for studying the FSP1-mediated ferroptosis suppression pathway. The protocols outlined above provide a framework for investigating the cellular effects of this compound and its potential as an anti-cancer agent. Proper controls, including the use of ferroptosis inhibitors like Ferrostatin-1 and genetic manipulation of FSP1 expression, are crucial for validating the on-target effects of this compound in cell culture experiments.
References
- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. addgene.org [addgene.org]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 17. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for FSEN1 and FADD in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of FSEN1, a ferroptosis sensitizer, and Fas-associated death domain (FADD), a key apoptosis adaptor protein, in various in vitro experimental settings. The information is intended to guide researchers in designing and executing experiments to study ferroptosis and apoptosis in cancer cell lines.
This compound: A Potent FSP1 Inhibitor for Ferroptosis Induction
This compound is a potent and non-competitive inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), with an IC50 value of 313 nM. By inhibiting FSP1, this compound sensitizes cancer cells to ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. These protocols are designed for studying the effects of this compound in cancer cell lines.
Quantitative Data Summary for this compound
| Parameter | Value | Cell Line(s) | Application |
| IC50 (FSP1 Inhibition) | 313 nM | - | In vitro enzymatic assay |
| Working Concentration | 0 - 20 µM | UOK276, RCJ-T2, 786-0, HeLa | Cell viability/ferroptosis assays |
| Synergistic Concentration | 0.55 µM (with 0.55 µM RSL3) | H460C Cas9 | Induction of ferroptosis |
| General Sensitization | 1 µM | A549, HCC1143, Huh7, T98G, U-2 OS, HT-1080, RL, SUDHL5, A375, SKMEL28, 501-MEL | Sensitization to GPX4 inhibitors |
Experimental Protocols
This protocol is to determine the inhibitory effect of this compound on FSP1 enzymatic activity.
Materials:
-
Recombinant human FSP1 protein
-
NADPH
-
Coenzyme Q1 (CoQ1)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 600 pM human FSP1 protein, 500 µM NADPH, and 400 µM CoQ1.
-
Prepare serial dilutions of this compound in the assay buffer. The concentration can range from 0 to 10,935 nM.[1]
-
Add the different concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 25°C.
-
Monitor the decrease in absorbance at 340 nm every minute, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction and determine the IC50 value of this compound.
This protocol describes how to use this compound in combination with a GPX4 inhibitor (RSL3) to induce ferroptosis in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., H460C Cas9)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RSL3 (stock solution in DMSO)
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor, stock solution in DMSO)
-
Cell viability assay reagent (e.g., Crystal Violet, CellTiter-Glo®)
-
Assay plates (e.g., 96-well plates)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
The next day, treat the cells with varying concentrations of this compound (e.g., 0-20 µM) and RSL3 (e.g., 0-300 nM) alone or in combination.[2]
-
For a synergistic effect in H460C Cas9 cells, a combination of 0.55 µM this compound and 0.55 µM RSL3 can be used.[3][4]
-
Include a negative control (DMSO vehicle) and a positive control for ferroptosis inhibition (co-treatment with Fer-1, e.g., 1-2 µM).
-
Incubate the cells for 48 hours.
-
Assess cell viability using a suitable method like Crystal Violet staining or a luminescence-based assay.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits FSP1, preventing the reduction of CoQ10 and leading to lipid peroxidation and ferroptosis.
Caption: Experimental workflow for assessing this compound-induced ferroptosis in cancer cells.
FADD: An Adaptor Protein for Apoptosis Induction
Fas-associated death domain (FADD) is a critical adaptor protein that mediates apoptosis through the extrinsic pathway. Overexpression of FADD can trigger apoptosis in various cell types. The following protocols provide guidance on using FADD expression plasmids to induce apoptosis in vitro.
Quantitative Data Summary for FADD
| Parameter | Value/Range | Cell Line | Application | Notes |
| Plasmid DNA Concentration | 0.5 - 1 µg/mL of culture | HEK293F | Transient Gene Expression | DNA:PEI ratio of 1:3 (w/w) was found to be optimal.[5] |
| Stimulating Agent | 10 ng/mL TNF-α | HEK 293T | Apoptosis Induction | Cells were transfected with pcDNA-FADD for 48 hours prior to stimulation. |
| Apoptosis Induction | ~50% | HEK293 | Apoptosis Assay | Achieved by transient transfection with a FADD expression plasmid. |
Experimental Protocols
This protocol outlines a general procedure for transfecting mammalian cells with a FADD-expressing plasmid to induce apoptosis. The optimal amount of plasmid DNA should be determined empirically for each cell line.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
FADD expression plasmid (e.g., pcDNA-FADD)
-
Control plasmid (e.g., empty vector)
-
Transfection reagent (e.g., Lipofectamine®, PEI)
-
Serum-free medium (for complex formation)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI staining kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) to achieve 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation (Example with PEI):
-
For a 6-well plate, dilute 1-2 µg of FADD plasmid DNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., PEI) according to the manufacturer's instructions. A DNA to PEI ratio of 1:3 (w/w) is a good starting point.[5]
-
Add the diluted transfection reagent to the diluted DNA, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours.
-
Apoptosis Analysis:
-
Harvest the cells (including any floating cells in the supernatant).
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
-
This protocol can be used to study the enhancement of death receptor-mediated apoptosis by FADD overexpression.
Materials:
-
HEK 293T cells
-
pcDNA-FADD plasmid
-
Transfection reagents
-
Recombinant human TNF-α
-
Apoptosis detection reagents
Procedure:
-
Transfect HEK 293T cells with the pcDNA-FADD plasmid as described in Protocol 3.
-
Incubate the transfected cells for 48 hours to allow for FADD expression.
-
Treat the cells with 10 ng/mL of TNF-α.
-
Incubate for a desired period (e.g., 6, 12, or 24 hours).
-
Assess apoptosis using methods such as caspase activity assays or Annexin V staining.
Signaling Pathway and Workflow Diagrams
Caption: FADD-mediated extrinsic apoptosis pathway initiated by Fas ligand binding.
Caption: Experimental workflow for FADD overexpression-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FADD - Wikipedia [en.wikipedia.org]
- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning plasmid DNA amounts for cost-effective transfections of mammalian cells: when less is more - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Induction of Ferroptosis by Combining FSEN1 and RSL3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] The induction of ferroptosis has emerged as a promising therapeutic strategy for cancers that are resistant to traditional therapies.[1][3] This document provides detailed application notes and protocols for the synergistic induction of ferroptosis by combining two potent inducers: FSEN1 and RSL3.
This compound is an uncompetitive inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][4][5] FSP1 is a key enzyme that, in parallel to the GPX4 pathway, reduces coenzyme Q10 to its antioxidant form, thereby suppressing lipid peroxidation and ferroptosis.[5][6]
RSL3 (RAS-selective lethal 3) is a well-characterized and potent inhibitor of Glutathione Peroxidase 4 (GPX4).[7][8][9] GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its inhibition leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[7][8][9][10]
By targeting two distinct and parallel pathways that suppress ferroptosis, the combination of this compound and RSL3 has been shown to be synthetically lethal and to induce a synergistic ferroptotic response in various cancer cell lines.[1][3][5] These application notes provide the necessary information and protocols to effectively utilize this combination in a research setting.
Data Presentation
The following tables summarize the quantitative data regarding the synergistic effects of combining this compound and RSL3 in inducing ferroptosis.
Table 1: Synergistic Dosing and Efficacy of this compound and RSL3 Combination
| Cell Line | This compound Concentration (µM) | RSL3 Concentration (µM) | Effect | Synergy Score (ZIP) | Reference |
| H460C Cas9 | 0.55 | 0.55 | Maximal Synergy | Not specified | [1][3] |
| H460C Cas9 | 0.05, 0.5, 5 | 0 - 15 | Strong Synergy | 38.28 (Mean) | [3] |
| A549 | 1 | Varies | Sensitization to RSL3 | Not specified | [3] |
| Various Cancer Cell Lines | 1 | Varies | Sensitization to RSL3 | Not specified | [3] |
Table 2: IC50/EC50 Values of this compound and RSL3 in Different Contexts
| Compound | Cell Line / Condition | IC50/EC50 (nM) | Reference |
| This compound | H460C GPX4 knockdown | 69.363 (EC50) | [1] |
| RSL3 | MCF7, MDAMB415, ZR75-1 | > 2000 (IC50) | [11] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Combined this compound and RSL3 Action
The following diagram illustrates the dual inhibition of ferroptosis suppression pathways by this compound and RSL3, leading to enhanced lipid peroxidation and cell death.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 3. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
FSEN1 solubility and preparation for experiments
Application Notes and Protocols for FSEN1
For Researchers, Scientists, and Drug Development Professionals
These notes provide comprehensive information on the solubility, mechanism of action, and experimental use of this compound, a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).
Introduction to this compound
Ferroptosis is a form of regulated, iron-dependent cell death characterized by the accumulation of lipid peroxides.[1][2] Inducing ferroptosis is a promising therapeutic strategy for treating therapy-resistant cancers.[1][2][3] Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, is a key enzyme that protects cancer cells from ferroptosis.[4][5][6] FSP1 functions in a pathway parallel to the well-established glutathione (B108866) peroxidase 4 (GPX4) system.[4][5] It acts as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10, ubiquinone) to its antioxidant form, ubiquinol (B23937).[1][4][6] Ubiquinol is a potent lipophilic radical-trapping antioxidant that prevents the propagation of lipid peroxidation in cellular membranes, thereby inhibiting ferroptosis.[5][7][8]
This compound (Ferroptosis Sensitizer 1) is a potent, selective, and uncompetitive inhibitor of FSP1.[1][2][3] By directly inhibiting FSP1, this compound prevents the regeneration of ubiquinol, leading to an increase in lipid peroxides and sensitizing cancer cells to ferroptosis.[1][9] This makes this compound a valuable chemical tool for studying the FSP1-mediated ferroptosis resistance pathway and a potential candidate for combinatorial cancer therapy, particularly in synergizing with GPX4 inhibitors or other ferroptosis inducers.[1][2][3]
Mechanism of Action and Signaling Pathway
FSP1 is a critical component of a glutathione-independent ferroptosis suppression system.[4] The FSP1-CoQ10-NAD(P)H pathway counteracts lipid peroxidation at the plasma membrane.[4][6] FSP1 utilizes NAD(P)H to reduce ubiquinone (CoQ10) to ubiquinol, which then traps lipid peroxyl radicals to halt the chain reaction of lipid peroxidation.[5] this compound binds to the FSP1 substrate-binding pocket, inhibiting this reductive activity.[7][8][10] This leads to the depletion of ubiquinol and the accumulation of toxic lipid peroxides, ultimately triggering ferroptotic cell death.[11] The expression of FSP1 itself is regulated by transcription factors such as NRF2 and p53.[4]
Caption: FSP1-CoQ10 signaling pathway and inhibition by this compound.
Quantitative Data Summary
Table 1: this compound Solubility
This table summarizes the solubility of this compound in common laboratory solvents. It is recommended to use fresh, anhydrous solvents for best results.[12]
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 5 mg/mL (10.32 mM) | Requires sonication, warming, and heating to 60°C.[9] | [9][13] |
| DMSO | 8 mg/mL (16.51 mM) | Use fresh DMSO as hygroscopic DMSO reduces solubility.[12] | [12] |
| DMF | ≥ 1 mg/mL (2.06 mM) | Saturation unknown.[9] | [9][14] |
| Ethanol | 2 mg/mL (4.13 mM) | - | [12] |
| Water | Insoluble | - | [12] |
Table 2: this compound In Vitro and Cellular Activity
This table presents key quantitative metrics for this compound's inhibitory and sensitizing effects.
| Parameter | Value | Cell Line / System | Conditions | Reference(s) |
| IC₅₀ (FSP1 Inhibition) | 313 nM | Purified human FSP1 | In vitro enzymatic assay.[7] | [9][13][14] |
| EC₅₀ (Cell Death Induction) | 69.36 nM | H460 GPX4 Knockout (GPX4KO) cells | Monotherapy.[4][14] | [4][14] |
| Synergistic Dose (Cell Death) | 0.55 µM | H460C Cas9 cells | Co-treatment with 0.55 µM RSL3.[1][4] | [1][4] |
| Selectivity (NQO1 Inhibition IC₅₀) | >100 µM | Purified NQO1 | Demonstrates high selectivity for FSP1.[14] | [14] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
1.1. Materials:
-
This compound powder (CAS No.: 862808-01-3)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer, sonicator, and heat block/water bath
1.2. Procedure for 10 mM Stock Solution:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder (Molecular Weight: 484.41 g/mol ). For 1 mL of a 10 mM stock, use 0.484 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
To aid dissolution, vortex the solution, sonicate, and warm to 60°C until the powder is completely dissolved.[9] Visually inspect for any particulates.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile polypropylene (B1209903) tubes to avoid repeated freeze-thaw cycles.
1.3. Storage:
-
Powder: Store at -20°C for up to 3 years.[9]
-
Stock Solution in Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[13] Avoid repeated freeze-thaw cycles.[15]
Protocol 2: In Vitro FSP1 Enzymatic Activity Assay
This protocol is adapted from established methods to measure the ability of this compound to inhibit purified FSP1 protein.[7] The assay monitors the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.
Caption: Workflow for the in vitro FSP1 enzymatic activity assay.
2.1. Materials:
-
Purified human FSP1 protein
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
Coenzyme Q1 (CoQ1, a soluble analog of CoQ10)
-
UV-transparent 96-well plate
-
Microplate reader capable of kinetic reads at 340 nm
2.2. Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only vehicle control.
-
In a 96-well plate, add the following to each well:
-
Pre-incubate the plate at 25°C for 10-15 minutes.
-
Prepare a reaction initiation mix containing NADPH (final concentration 500 µM) and CoQ1 (final concentration 400 µM) in Assay Buffer.[7]
-
Initiate the enzymatic reaction by adding the initiation mix to each well.
-
Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 340 nm at 25°C, taking readings every minute for 15-30 minutes.
-
Calculate the rate of NADPH oxidation (decrease in A340) for each concentration of this compound.
-
Normalize the rates to the vehicle control and plot the percent inhibition against the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Ferroptosis Sensitization Assay
This protocol describes how to assess the ability of this compound to sensitize cancer cells to ferroptosis induced by a GPX4 inhibitor, such as RSL3.[1][5]
Caption: Workflow for a cell-based ferroptosis sensitization assay.
3.1. Materials:
-
Cancer cell line of interest (e.g., H460, A549, HT-1080)[1][7]
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
This compound and RSL3 stock solutions in DMSO
-
Ferrostatin-1 (Fer-1) as a ferroptosis inhibitor control
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or a fluorescent live/dead stain like SYTOX™ Green)
3.2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a dose-response matrix of this compound and RSL3 in complete culture medium. A typical concentration range for this compound is 0-15 µM and for RSL3 is 0-15 µM.[1]
-
Include the following controls:
-
Vehicle control (medium with DMSO equivalent)
-
This compound alone at the highest concentration
-
RSL3 alone at the highest concentration
-
Positive control for ferroptosis rescue: Co-treatment with this compound, RSL3, and Fer-1 (e.g., 2 µM).[7]
-
-
Remove the old medium from the cells and add the media containing the drug treatments.
-
Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C with 5% CO₂.
-
After incubation, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot the results as dose-response curves to visualize the sensitizing effect of this compound on RSL3-induced cell death. Synergy can be quantified using methods like the Bliss independence model or combination index (CI) analysis.
Protocol 4: General Protocol for Recombinant FSP1 Purification
This compound's mechanism is best studied using purified FSP1. This is a representative protocol for expressing and purifying His-tagged or FLAG-tagged human FSP1 from E. coli or mammalian cells, based on standard protein purification techniques.[16][17]
Caption: General workflow for recombinant FSP1 protein purification.
4.1. Expression and Lysis:
-
Transform an expression vector containing tagged-FSP1 into a suitable E. coli strain (e.g., BL21(DE3)) or transfect into mammalian cells (e.g., Expi293F).
-
Induce protein expression (e.g., with IPTG for E. coli or as per transfection protocol).
-
Harvest the cell pellet by centrifugation.
-
Resuspend the pellet in a pre-chilled lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors).
-
Lyse the cells by sonication on ice or by multiple freeze-thaw cycles.[16]
-
Clarify the lysate by ultracentrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove insoluble debris.[16]
4.2. Affinity Purification:
-
Equilibrate an affinity chromatography resin (e.g., Ni-NTA for His-tagged protein) with lysis buffer.
-
Incubate the clarified lysate with the resin to allow the tagged FSP1 to bind.
-
Wash the resin extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove weakly bound, non-specific proteins.
-
Elute the purified FSP1 from the resin using an elution buffer containing a high concentration of a competitive agent (e.g., 250-500 mM imidazole for His-tagged proteins or 3xFLAG peptide for FLAG-tagged proteins).[16]
4.3. Final Steps:
-
Analyze the eluted fractions for protein content using SDS-PAGE and Coomassie staining or Western blot.
-
Pool the purest fractions and perform buffer exchange via dialysis or a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).
-
Determine the final protein concentration (e.g., using a Bradford assay or measuring A280).
-
Aliquot the purified FSP1 and store at -80°C.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. rcsb.org [rcsb.org]
- 11. FSP1-mediated lipid droplet quality control prevents neutral lipid peroxidation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protein purification [protocols.io]
- 17. med.unc.edu [med.unc.edu]
Application Notes and Protocols: Detecting Ferroptosis Induced by FSEN1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, distinguishing it from other cell death pathways like apoptosis and necroptosis.[1][2] This process is increasingly recognized as a promising therapeutic strategy for cancers resistant to conventional treatments.[3] Cellular defense against ferroptosis is maintained by multiple systems, most notably the glutathione (B108866) peroxidase 4 (GPX4) pathway, which detoxifies lipid peroxides.[4][5]
A parallel, GPX4-independent pathway is mediated by Ferroptosis Suppressor Protein 1 (FSP1).[3][6] FSP1 is an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol (B23937).[3][5][6] Ubiquinol acts as a potent radical-trapping antioxidant within cellular membranes, halting the propagation of lipid peroxidation and thus suppressing ferroptosis.[6][7]
Ferroptosis Sensitizer (B1316253) 1 (FSEN1) has been identified as a potent and selective inhibitor of FSP1.[8][9] By inhibiting FSP1, this compound disrupts this key antioxidant pathway, thereby sensitizing cancer cells to ferroptosis.[8][9] This effect is particularly pronounced when this compound is used in combination with agents that inhibit the GPX4 pathway, such as RSL3, creating a synthetic lethal effect that robustly induces ferroptotic cell death.[3][8][10]
These application notes provide a comprehensive guide to studying and quantifying ferroptosis induced by this compound treatment, detailing the underlying mechanism, experimental workflows, and specific laboratory protocols.
Mechanism of Action: this compound-Induced Ferroptosis
This compound treatment disrupts the FSP1-CoQ10 antioxidant axis. This inhibition prevents the regeneration of ubiquinol (CoQ10H2), leading to an accumulation of lipid peroxyl radicals. Unchecked, these radicals drive a chain reaction of lipid peroxidation, culminating in membrane damage and cell death via ferroptosis. This mechanism is distinct from the canonical GPX4 pathway, making FSP1 an attractive target, especially in cancers that are resistant to GPX4 inhibition.[3][11]
Caption: this compound inhibits FSP1, preventing the recycling of CoQ10 and leading to lipid peroxidation.
General Experimental Workflow
A typical workflow for assessing this compound-induced ferroptosis involves cell treatment followed by a series of assays to measure the key hallmarks of this cell death pathway. It is critical to include appropriate controls to ensure the observed cell death is specifically ferroptosis.
Caption: General workflow for studying this compound-induced ferroptosis from cell culture to data analysis.
Quantitative Data Summary
This compound on its own is often insufficient to induce ferroptosis but acts as a potent sensitizer to GPX4 inhibitors like RSL3.[10] The tables below summarize expected quantitative results based on published findings. Values are illustrative and will vary by cell line and experimental conditions.
Table 1: Expected Cell Viability in Response to this compound and RSL3 Treatment
| Cell Line | Treatment Condition | Concentration | Expected Viability (% of Control) | Reference |
|---|---|---|---|---|
| H460C Cas9 | RSL3 | ~1.6 µM | ~80% | [8] |
| This compound | 1 µM | ~95% | [8] | |
| RSL3 + this compound | 1.6 µM + 1 µM | <20% | [8] | |
| RSL3 + this compound + Fer-1 | 1.6 µM + 1 µM + 2 µM | >80% (Rescued) | [8] | |
| A549 | RSL3 | 0.1 µM | ~90% | [8] |
| RSL3 + this compound | 0.1 µM + 1 µM | ~30% | [8] |
| UOK276 (ChRCC) | RSL3 + this compound | 26 nM + 20 µM | ~30% |[12] |
Table 2: Summary of Key Biomarker Changes in this compound-Induced Ferroptosis
| Assay | Parameter Measured | Expected Change with this compound + GPX4i | Method of Detection |
|---|---|---|---|
| Lipid Peroxidation | C11-BODIPY 581/591 (Oxidized form) | Increase | Flow Cytometry, Fluorescence Microscopy[8][13] |
| Malondialdehyde (MDA) | Increase | Colorimetric TBARS Assay[14][15] | |
| Iron Accumulation | Intracellular Fe2+ | Increase | Fluorescent Probes (Phen Green SK), Colorimetric Assays[2][16] |
| Antioxidant Levels | Glutathione (GSH) | Decrease (if GPX4i is used) | Colorimetric/Fluorometric Assays[14][16] |
| CoQ10H2/CoQ10 Ratio | Decrease | LC-MS/MS[17] | |
| Protein Expression | GPX4 | No change (RSL3 is an inhibitor, not affecting expression) | Western Blot[18] |
| Cell Viability | ATP levels / Metabolic Activity | Decrease | Luminescence (CellTiter-Glo), Colorimetric (MTT/CCK-8)[1][18]|
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay
Principle: To quantify the cytotoxic effects of this compound and confirm the ferroptotic nature of cell death through rescue with a specific inhibitor. The CellTiter-Glo® Luminescent Assay measures ATP levels as an indicator of metabolically active cells.[18]
Materials:
-
Cells of interest (e.g., H460, A549)
-
96-well opaque-walled plates for luminescence
-
This compound (Stock in DMSO)
-
RSL3 (GPX4 inhibitor, stock in DMSO)
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor, stock in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound and/or RSL3 in culture medium.
-
Control Wells: Add vehicle (DMSO) to control wells.
-
Single Agent Wells: Add this compound or RSL3 at various concentrations.
-
Combination Wells: Add this compound and RSL3 together. A checkerboard titration is recommended to find synergistic concentrations.[8][10]
-
Rescue Wells: Co-treat cells with the synergistic combination of this compound + RSL3 and a ferroptosis inhibitor (e.g., 1-2 µM Ferrostatin-1).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO₂.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for ~30 minutes.[18]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[18]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. A significant drop in viability with this compound + RSL3 that is reversed by Fer-1 indicates ferroptosis.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
Principle: To detect lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.[1] The fluorescent probe C11-BODIPY™ 581/591 is a ratiometric dye that shifts its fluorescence emission from red to green upon oxidation, allowing for quantification of lipid peroxidation.[16][18]
Materials:
-
Cells of interest
-
6-well plates
-
This compound, RSL3, Fer-1
-
C11-BODIPY™ 581/591 (Stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired compounds (e.g., Vehicle, this compound + RSL3, this compound + RSL3 + Fer-1) for a predetermined time (e.g., 6-24 hours).
-
Dye Loading:
-
Near the end of the treatment period, add C11-BODIPY™ 581/591 to each well at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.[18]
-
-
Cell Harvesting (for Flow Cytometry):
-
Wash cells twice with ice-cold PBS.
-
Harvest cells using trypsin, then neutralize and pellet by centrifugation.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS for analysis.
-
-
Measurement:
-
Flow Cytometry: Analyze cells immediately. Excite the dye at 488 nm. Collect fluorescence in the green channel (e.g., FITC, ~520 nm) for the oxidized probe and the red channel (e.g., PE-Texas Red, ~590 nm) for the reduced probe.[18]
-
Fluorescence Microscopy: Wash cells with PBS and image immediately using appropriate filter sets for green and red fluorescence.
-
-
Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation, characteristic of ferroptosis.[8][18]
Protocol 3: Intracellular Labile Iron Assay
Principle: To measure the accumulation of intracellular ferrous iron (Fe²⁺), which is essential for the Fenton reaction that drives lipid peroxidation in ferroptosis.[2] The fluorescent probe Phen Green SK is quenched in the presence of Fe²⁺, so a decrease in fluorescence indicates an increase in the labile iron pool.[16]
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates or coverslips for microscopy
-
This compound, RSL3
-
Phen Green™ SK, Diacetate (Stock in DMSO)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in previous protocols for the desired duration.
-
Dye Loading:
-
Wash cells once with a suitable buffer (e.g., HBSS or PBS).
-
Load cells with 5 µM Phen Green SK in buffer for 30 minutes at 37°C.
-
-
Washing: Wash cells twice with buffer to remove excess probe.
-
Measurement:
-
Immediately measure fluorescence using a microplate reader (Excitation/Emission ~488/530 nm) or image using a fluorescence microscope.
-
-
Analysis: A decrease in Phen Green SK fluorescence intensity corresponds to an increase in the intracellular labile iron pool. Normalize fluorescence values to cell number if necessary.
Protocol 4: Western Blot Analysis
Principle: To analyze the expression levels of key proteins involved in ferroptosis and rule out other cell death pathways. While this compound inhibits FSP1 activity, not its expression, this method is useful for confirming the presence of the target and assessing the status of related pathways (e.g., GPX4).[18]
Materials:
-
Treated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-FSP1, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.[18]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Immunoblotting:
-
Detection: Wash the membrane again, apply ECL substrate, and visualize protein bands using a chemiluminescence imaging system.[18]
-
Analysis: Quantify band intensities and normalize to the loading control (e.g., β-actin) to determine relative protein expression. A decrease in GPX4 protein levels is not expected with RSL3 or this compound treatment, as RSL3 is a covalent inhibitor of its activity.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Powerful Cell-Protection System Prevents Cell Death by Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FSP1-mediated lipid droplet quality control prevents neutral lipid peroxidation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 15. Particulate matter induces ferroptosis by accumulating iron and dysregulating the antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ferroptosis Research Solutions | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for FSEN1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue for cancers resistant to conventional therapies.[1][2] Ferroptosis Suppressor Protein 1 (FSP1) is a key enzyme that confers resistance to ferroptosis by reducing coenzyme Q10 (CoQ), a potent lipophilic antioxidant.[1][3][4] FSEN1 (Ferroptosis Sensitizer 1) has been identified as a potent and selective uncompetitive inhibitor of FSP1, making it a valuable tool for studying ferroptosis and a potential candidate for therapeutic development.[1][2][3] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize FSP1 inhibitors and to explore synthetic lethal interactions for cancer therapy.
FSP1 Signaling Pathway in Ferroptosis
FSP1 acts as a critical defender against ferroptosis, operating in parallel to the well-established glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) pathway. The primary role of FSP1 is to maintain a pool of reduced CoQ (ubiquinol), which acts as a radical-trapping antioxidant to halt the propagation of lipid peroxidation at the plasma membrane. This process is dependent on the oxidation of NAD(P)H to NAD(P)+. By inhibiting FSP1, this compound depletes the pool of ubiquinol, thereby sensitizing cancer cells to lipid peroxidation and subsequent ferroptotic cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity from published studies.
Table 1: In Vitro Inhibition of FSP1 by this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 313 nM | Purified recombinant human FSP1, monitoring NADH absorbance at 340 nm. | [5][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Parameter | Value | Assay Conditions | Reference |
| H460C GPX4KO | EC50 | 69.36 nM | Cell death induction. | [3] |
| H460C Cas9 | Synergy | 0.55 µM this compound + 0.55 µM RSL3 (GPX4 inhibitor) | Maximal synergy for inducing ferroptosis. | [3][7] |
| Various Cancer Cell Lines (A549, Huh7, HCC1143, U2OS, SU-DHL-5, T98G) | Sensitization | 10 - 1,000 nM | Sensitizes cells to ferroptosis induced by RSL3. | [8] |
Experimental Protocols
In Vitro FSP1 Inhibition Assay (High-Throughput Screening)
This protocol is designed for the primary screening of compound libraries to identify inhibitors of FSP1. The assay measures the FSP1-catalyzed oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human FSP1
-
NADH
-
Coenzyme Q1 (CoQ1)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl
-
This compound (as a positive control)
-
Compound library plates
-
384-well, UV-transparent assay plates
-
Microplate reader with 340 nm absorbance reading capability
Protocol Workflow:
Detailed Method:
-
Compound Plating: Dispense test compounds and this compound (positive control) into a 384-well plate. Typically, a final concentration range of 10 nM to 10 µM is used for dose-response curves.
-
Enzyme Addition: Add purified recombinant FSP1 to each well. A final concentration of approximately 600 pM is recommended.[7]
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding a substrate mixture of NADH (final concentration ~500 µM) and CoQ1 (final concentration ~400 µM).[7]
-
Data Acquisition: Immediately begin kinetic reading of the absorbance at 340 nm every minute for 30-60 minutes using a microplate reader.[7]
-
Data Analysis: Calculate the rate of NADH consumption (decrease in A340) for each well. Determine the percent inhibition for each test compound relative to the DMSO control (0% inhibition) and a potent inhibitor like this compound (100% inhibition). IC50 values can be calculated from the dose-response curves.
Cell-Based Ferroptosis Sensitization Assay (High-Throughput Screening)
This secondary screening assay validates the hits from the primary screen in a cellular context. It identifies compounds that sensitize cancer cells to ferroptosis, particularly in combination with a GPX4 inhibitor.
Materials:
-
H460C GPX4KO (GPX4 knockout) and H460C Cas9 (control) non-small cell lung cancer cells.[3]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
This compound (as a positive control).
-
RSL3 (GPX4 inhibitor).
-
SYTOX Green (cell death stain).
-
Hoechst 33342 (nuclear stain).
-
384-well, black, clear-bottom assay plates.
-
High-content imaging system.
Protocol Workflow:
References
- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into FSP1 catalysis and ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis Suppressor Protein-1 (FSP-1) Inhibitor Screening Kit - Elabscience® [elabscience.com]
Application Notes and Protocols: Studying the Synergistic Effects of FSEN1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the synergistic effects of FSEN1, a potent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), in cancer cells. The protocols outlined below are designed to enable researchers to assess the synergistic potential of this compound in combination with other therapeutic agents, particularly those that induce ferroptosis.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The FSP1-Coenzyme Q10 (CoQ10)-NAD(P)H pathway is a key cellular defense mechanism against ferroptosis, acting in parallel to the well-established glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) axis.[1][2] this compound is a specific, uncompetitive inhibitor of FSP1, which has been shown to sensitize cancer cells to ferroptosis.[3][4] Notably, this compound exhibits synergistic cytotoxicity when combined with agents that inhibit the GPX4 pathway or with endoperoxide-containing compounds like dihydroartemisinin (B1670584) (DHA).[1][3][4] This document provides detailed protocols to study these synergistic interactions.
Key Signaling Pathways
The synergistic effect of this compound stems from the simultaneous inhibition of two parallel anti-ferroptotic pathways. The following diagram illustrates the core signaling pathways involved.
Experimental Workflow
The following diagram outlines a comprehensive workflow for assessing the synergistic effects of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assays
A. MTT Assay
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, the second compound (e.g., RSL3 or DHA), or their combination for 24-72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Crystal Violet Assay
This assay stains the DNA of adherent cells to provide a measure of cell number.
Materials:
-
Crystal violet solution (0.5% in 20% methanol)
-
PBS
-
96-well plates
Procedure:
-
Seed and treat cells as described in the MTT assay protocol.
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 15 minutes.
-
Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells with water to remove excess stain.
-
Air dry the plate and then add 100 µL of a solubilizing agent (e.g., 10% acetic acid) to each well.
-
Measure the absorbance at 590 nm.
Protocol 2: Synergy Analysis
The Chou-Talalay method is used to quantify the interaction between this compound and another drug.
Procedure:
-
From the dose-response curves of the individual agents, determine the IC50 values.
-
Perform a checkerboard assay with serial dilutions of this compound and the second drug.
-
Calculate the Combination Index (CI) using software like CompuSyn or a custom script.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Lipid Peroxidation Assay
This protocol uses the fluorescent probe BODIPY 581/591 C11 to measure lipid reactive oxygen species (ROS).
Materials:
-
BODIPY 581/591 C11 (stock solution in DMSO)
-
Flow cytometer or fluorescence microscope
-
HBSS (Hank's Balanced Salt Solution)
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound, the second compound, or their combination.
-
At the end of the treatment, incubate the cells with 2 µM BODIPY 581/591 C11 in media for 30 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the probe's fluorescence shifts from red to green.
-
Quantify the ratio of green to red fluorescence as a measure of lipid peroxidation.
Protocol 4: Western Blot Analysis
This protocol is for determining the protein levels of FSP1 and GPX4.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against FSP1, GPX4, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse treated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Protocol 5: Quantitative PCR (qPCR)
This protocol is for measuring the mRNA expression of AIFM2 (FSP1) and GPX4.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for AIFM2, GPX4, and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
Extract total RNA from treated cells.
-
Synthesize cDNA from 1 µg of RNA.
-
Perform qPCR using SYBR Green master mix and specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Single Agent IC50 Values
| Cell Line | Agent | IC50 (µM) |
| H460 | This compound | Value |
| H460 | RSL3 | Value |
| A549 | This compound | Value |
| A549 | RSL3 | Value |
Table 2: Combination Index (CI) Values for this compound and RSL3 Combination
| Cell Line | This compound (µM) | RSL3 (µM) | Fraction Affected (Fa) | CI Value | Interpretation |
| H460 | Conc. 1 | Conc. A | Value | Value | Synergy/Additive/Antagonism |
| H460 | Conc. 2 | Conc. B | Value | Value | Synergy/Additive/Antagonism |
| A549 | Conc. 1 | Conc. A | Value | Value | Synergy/Additive/Antagonism |
| A549 | Conc. 2 | Conc. B | Value | Value | Synergy/Additive/Antagonism |
Table 3: Mechanistic Assay Results
| Treatment Group | Relative Lipid ROS (Fold Change) | Relative FSP1 Protein Level | Relative GPX4 Protein Level | Relative AIFM2 mRNA Level | Relative GPX4 mRNA Level |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | Value | Value | Value | Value | Value |
| RSL3 | Value | Value | Value | Value | Value |
| This compound + RSL3 | Value | Value | Value | Value | Value |
Logical Relationships in Synergy
The determination of synergy is based on the comparison of the observed effect of the drug combination with the expected effect if the drugs were acting independently.
References
Application of FEN1 in the Study of Drug-Resistant Cancers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a central role in the base excision repair (BER) pathway.[1][2] Emerging evidence has highlighted the overexpression of FEN1 in various malignancies, including breast, ovarian, prostate, lung, and colon cancers, where it has been strongly implicated in the development of resistance to a range of chemotherapeutic agents.[1][3][4][5] This document provides detailed application notes and protocols for studying the role of FEN1 in drug-resistant cancers, aimed at facilitating further research and the development of novel therapeutic strategies.
The overexpression of FEN1 enhances the DNA repair capacity of cancer cells, enabling them to counteract the DNA-damaging effects of many cytotoxic drugs, such as cisplatin (B142131) and docetaxel (B913).[5][6] Consequently, elevated FEN1 levels are often associated with a poorer prognosis and reduced treatment efficacy. This has led to the development of FEN1 inhibitors as a promising therapeutic strategy to sensitize cancer cells to conventional chemotherapy.[2]
Data Presentation
Table 1: FEN1 Expression and its Correlation with Drug Resistance
| Cancer Type | Cell Line | Drug Resistance Profile | FEN1 Expression Level | Reference |
| Ovarian Cancer | PEO1 (BRCA2-deficient) | Sensitive to FEN1 inhibitors | High | [7] |
| Ovarian Cancer | PEO4 (BRCA2-proficient) | Less sensitive to FEN1 inhibitors | Lower than PEO1 | [7] |
| Colorectal Cancer | DLD1 (BRCA2-knockout) | Sensitive to FEN1 inhibitors | High | [7] |
| Prostate Cancer | PCa cells | Enhanced docetaxel (DTX) response with FEN1 inhibition | High in resistant cells | [3] |
| Non-Small-Cell Lung Cancer | A549 | Cisplatin resistance | Overexpressed | [5][6] |
| Colon Cancer | High_FEN1 group (TCGA-COAD) | Differential drug sensitivity | High | [4] |
| Colon Cancer | Low_FEN1 group (TCGA-COAD) | Differential drug sensitivity | Low | [4] |
Table 2: Efficacy of FEN1 Inhibitors in Sensitizing Cancer Cells to Chemotherapy
| FEN1 Inhibitor | Cancer Type | Cell Line | Combination Drug | Observed Effect | Reference |
| C8 | Ovarian Cancer | PEO1 | - | Increased DNA damage, loss of viability | [7] |
| SC13 | Prostate Cancer | PCa cells | Docetaxel (DTX) | Enhanced chemotherapeutic response | [3] |
| C20 | Non-Small-Cell Lung Cancer | A549 | Cisplatin | Enhanced therapeutic effect, suppressed cancer progression | [5] |
| N-hydroxyurea series (C2, C8, C16, C20) | Bladder Cancer | T24 | Methyl methanesulfonate, temozolomide | Sensitization to DNA damage | [7] |
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Repair and Drug Resistance
FEN1 is a key player in multiple DNA repair pathways, including Base Excision Repair (BER), Homologous Recombination Repair (HRR), and Non-Homologous End Joining (NHEJ).[1][2] Its endonuclease activity is crucial for removing 5' flaps generated during DNA replication and repair. In the context of chemotherapy, many drugs induce DNA damage. Overexpression of FEN1 in cancer cells enhances their ability to repair this damage, leading to drug resistance.
Caption: FEN1-mediated chemotherapy resistance pathway and the effect of FEN1 inhibitors.
Experimental Workflow for Studying FEN1 in Drug Resistance
A typical workflow to investigate the role of FEN1 in drug-resistant cancer involves modulating FEN1 expression or activity and assessing the impact on cell viability and response to chemotherapy.
Caption: A generalized experimental workflow for investigating FEN1's role in drug resistance.
Experimental Protocols
FEN1 Knockdown using CRISPR/Cas9
This protocol describes the generation of FEN1 knockout cancer cell lines using the CRISPR/Cas9 system to study its role in drug resistance.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Lentiviral vectors expressing Cas9 and FEN1-specific sgRNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction enhancers
-
Puromycin or other selection antibiotic
-
Complete cell culture medium, serum, antibiotics
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Surveyor nuclease or T7 endonuclease I for mutation detection
-
Agarose gel electrophoresis system
-
Western blot reagents and anti-FEN1 antibody
Protocol:
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting a critical exon of the FEN1 gene into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector, a Cas9-expressing vector (if not already in the sgRNA vector), and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction: Seed the target cancer cells and transduce with the lentivirus in the presence of polybrene.
-
Selection: After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for transduced cells.
-
Validation of Knockdown:
-
Genomic DNA Analysis: Extract genomic DNA from the selected cell population. Perform PCR to amplify the targeted region and use a mismatch cleavage assay (e.g., Surveyor assay) to confirm the presence of indels.
-
Western Blot: Lyse the cells and perform a western blot using an anti-FEN1 antibody to confirm the absence or significant reduction of FEN1 protein expression.
-
-
Single-Cell Cloning: Isolate single cells from the knockout pool by limiting dilution or FACS to establish monoclonal knockout cell lines.
-
Clonal Validation: Expand the clones and validate the knockout at both the genomic and protein levels as described in step 6.
Cell Viability and Drug Sensitivity Assay (MTT Assay)
This protocol is for assessing the effect of FEN1 inhibition or knockdown on the sensitivity of cancer cells to a chemotherapeutic drug.
Materials:
-
Wild-type and FEN1-knockdown/inhibitor-treated cancer cells
-
96-well cell culture plates
-
Chemotherapeutic agent (e.g., Cisplatin)
-
FEN1 inhibitor (if applicable)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed concentration of a FEN1 inhibitor (or compare wild-type vs. FEN1-knockdown cells). Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
DNA Damage Analysis (γH2AX Foci Formation)
This protocol is used to visualize and quantify DNA double-strand breaks as an indicator of DNA damage.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Chemotherapeutic agent and/or FEN1 inhibitor
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phosphorylated H2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the desired drugs for the specified time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates increased DNA damage.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the effect of FEN1 inhibition on tumor growth and response to chemotherapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells (wild-type and/or FEN1-knockdown)
-
Matrigel (optional)
-
Chemotherapeutic agent
-
FEN1 inhibitor
-
Calipers for tumor measurement
-
Animal housing and care facilities in accordance with institutional guidelines
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Treatment Groups: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Chemotherapy alone, FEN1 inhibitor alone, Combination therapy).
-
Drug Administration: Administer the drugs according to the planned schedule, route, and dosage.
-
Tumor Measurement and Body Weight: Continue to measure tumor volumes and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for FEN1 and proliferation/apoptosis markers).
-
Data Analysis: Plot the average tumor growth curves for each group. Perform statistical analysis to determine the significance of any differences in tumor growth between the treatment groups.
Disclaimer: All animal experiments must be conducted in compliance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of FEN1 promotes DNA damage and enhances chemotherapeutic response in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FEN1 promotes tumor progression and confers cisplatin resistance in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing FSEN1 Concentration for Specific Cell Lines
Welcome to the technical support center for optimizing the concentration of FSEN1, a potent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in various cell lines to induce ferroptosis, a regulated form of cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1] FSP1 is an oxidoreductase that protects cells from ferroptosis by reducing coenzyme Q10 (CoQ10), which then acts as a radical-trapping antioxidant.[2] this compound functions as an uncompetitive inhibitor of FSP1, meaning it binds to the FSP1-substrate complex.[1][3][4] By inhibiting FSP1, this compound sensitizes cancer cells to ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1]
Q2: In which types of cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to sensitize a variety of cancer cell lines to ferroptosis, including but not limited to:
The degree of sensitization to this compound can vary between cell lines, likely due to differences in their reliance on FSP1 for protection against ferroptosis.[5] Cell lines with high FSP1 expression and low levels of the primary ferroptosis defense protein, GPX4, may be particularly sensitive to this compound.[3]
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration of this compound should be determined empirically for each cell line through a dose-response experiment. A typical starting point is to test a range of concentrations based on previously published effective doses. For example, in combination with a GPX4 inhibitor like RSL3, this compound has been used at concentrations ranging from 0.05 µM to 5 µM.[3] A checkerboard dose-response matrix can be employed to find the minimal doses of this compound and a synergistic compound that achieve maximal effect.[3][4]
Q4: Can this compound be used in combination with other compounds?
A4: Yes, this compound is often used in combination with other agents to enhance the induction of ferroptosis. It shows strong synergistic effects with GPX4 inhibitors, such as RSL3 and ML162.[2][3] It has also been shown to synergize with endoperoxide-containing compounds like dihydroartemisinin (B1670584) (DHA).[3] Combining this compound with other ferroptosis inducers can be a valuable strategy to overcome cancer cell defenses.[3]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in a specific cell line, often in the presence of a ferroptosis-inducing agent.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Ferroptosis inducer (e.g., RSL3) stock solution
-
Cell viability assay reagent (e.g., SYTOX Green, CellTiter-Glo®)
-
96-well or 384-well cell culture plates
-
Multichannel pipette
-
Plate reader or high-content imager
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight. The seeding density should be optimized to ensure cells are in the exponential growth phase at the time of treatment and do not become over-confluent during the experiment.[7]
-
-
Prepare Serial Dilutions of this compound:
-
Prepare a series of this compound dilutions in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 10 µM).
-
-
Treatment:
-
If investigating synergy, add a fixed, sub-lethal concentration of a ferroptosis inducer (e.g., RSL3) to all wells except the vehicle control.
-
Add the serially diluted this compound to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined experimentally.[7]
-
-
Cell Viability Assessment:
-
At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
-
Data Analysis:
Visualizing the Dose-Response Experimental Workflow
References
- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Troubleshooting FSEN1 instability in solution
Welcome to the technical support center for FSEN1. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, after being diluted in aqueous media, appears cloudy or has visible precipitate. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules like this compound, often due to "solvent shock" or exceeding the compound's solubility limit.[1][2] Here are several steps to troubleshoot this problem:
-
Lower the Final Concentration: The most common reason for precipitation is that the final concentration of this compound exceeds its solubility in your aqueous cell culture media. Try using a lower final concentration.
-
Optimize Dilution Technique: Rapidly adding a concentrated DMSO stock to media can cause localized high concentrations, leading to precipitation.[1]
-
Pre-warm the cell culture media to 37°C.
-
Add the this compound stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even distribution.[2]
-
-
Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration stock, prepare an intermediate dilution of this compound in either pure DMSO or a small volume of media first. Then, add this intermediate solution to the final volume of media.[1]
-
Check Your DMSO: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water-contaminated DMSO can significantly reduce the solubility of hydrophobic compounds.[3][4] Always use fresh, anhydrous, high-quality DMSO to prepare your stock solutions.[4]
-
Do Not Use Precipitated Solutions: If you observe precipitation, do not use that solution for your experiment. The actual concentration of the dissolved compound will be unknown, leading to inaccurate and unreliable results. Prepare a fresh dilution using the techniques described above.[5]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: Proper preparation and storage are critical for maintaining the stability and activity of this compound.
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[6] Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 5-10 mM).[3][4] If the compound is difficult to dissolve, gentle warming (up to 60°C) and ultrasonication may help.[3]
-
Storage:
-
Powder: Store the solid form of this compound at -20°C, where it can be stable for up to three years.[4][7]
-
Stock Solution: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and contamination.[6][7] Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for short-term use (up to one month).[3][4]
-
Q3: I am observing inconsistent or lower-than-expected efficacy in my experiments. Could this be related to this compound instability?
A3: Yes, inconsistent results can often be traced back to compound instability or inaccurate concentration.
-
Check for Microprecipitation: Even if not clearly visible, fine precipitates can form, reducing the effective concentration of this compound in your assay. Before adding the media to your cells, hold it up to a light source to check for any slight cloudiness or filter it through a 0.22 µm syringe filter.[1]
-
Verify Stock Concentration: Ensure your initial stock solution was prepared accurately. Any errors in weighing the powder or measuring the solvent will affect all subsequent dilutions.
-
Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can degrade the compound or cause it to precipitate out of the DMSO stock over time. Using single-use aliquots is the best practice.[5][6]
-
Limit Exposure to Room Temperature: When thawing an aliquot for use, allow it to come to room temperature just before dilution and use it promptly. Do not leave stock solutions on the benchtop for extended periods.
Q4: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A4: The tolerance to DMSO varies between cell lines, but high concentrations can be cytotoxic.[5]
-
General Guideline: Aim to keep the final concentration of DMSO in your cell culture media below 0.5%.[6]
-
Recommended Practice: A final concentration of <0.1% DMSO is generally considered safe for most cell lines.[5]
-
Vehicle Control: Always include a vehicle control in your experiments. This is a sample treated with the same final concentration of DMSO as your experimental samples, which allows you to distinguish the effect of this compound from any effect of the solvent itself.[5]
Data and Properties
Table 1: this compound Chemical and Solubility Properties
| Property | Value | Source(s) |
| Chemical Name | 3-(4-bromophenyl)-6-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-thiazolo[2,3-c]-1,2,4-triazole | [8][9] |
| CAS Number | 862808-01-3 | [3][8][10] |
| Molecular Formula | C₂₂H₂₂BrN₅OS | [8][9][10] |
| Molecular Weight | 484.4 g/mol | [8][9] |
| Solubility | DMSO: Slightly soluble. 5-8 mg/mL (may require warming/sonication). Use fresh, anhydrous DMSO. DMF: 1 mg/mL Water: Insoluble | [3][4][8][9] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Recommendations | Source(s) |
| Powder | -20°C | Up to 3 years | Keep desiccated. | [4][6] |
| Stock Solution | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles. | [4] |
| (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials. | [3][4] |
Experimental Protocols
Protocol: Sensitizing Cancer Cells to Ferroptosis with this compound
This protocol describes a general method for testing the ability of this compound to sensitize cancer cells to ferroptosis induced by (1S,3R)-RSL3, a known GPX4 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., H460, A549)[8]
-
Complete cell culture medium
-
This compound powder
-
(1S,3R)-RSL3
-
Anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
-
96-well cell culture plates
-
Cell viability reagent (e.g., SYTOX Green, CellTiter-Glo)
Procedure:
-
Prepare this compound Stock Solution: a. Briefly centrifuge the vial of this compound powder to collect it at the bottom. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. c. Mix thoroughly by vortexing. If needed, warm the solution gently (e.g., in a 37°C water bath) to ensure it is fully dissolved. d. Aliquot the stock solution into single-use volumes and store at -80°C.
-
Cell Seeding: a. Seed your cancer cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency). b. Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
-
Prepare Working Solutions: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. Prepare serial dilutions of RSL3 and a fixed concentration of this compound (e.g., 1 µM) in pre-warmed media.[8] d. Crucial Step: To avoid precipitation, add the this compound and RSL3 stock solutions dropwise into the media while gently swirling. e. Prepare control media: one with no treatment, one with DMSO vehicle control (at the highest final concentration used), and one with this compound alone.
-
Cell Treatment: a. Carefully remove the old media from the cells. b. Add 100 µL of the prepared media containing the different concentrations of RSL3 +/- this compound to the appropriate wells. c. Incubate the plate for the desired time period (e.g., 24-48 hours).
-
Assess Cell Viability: a. After incubation, measure cell viability using your chosen method according to the manufacturer's instructions. b. Analyze the data to determine the effect of this compound on RSL3-induced cell death.
Visual Guides
Caption: The FSP1-CoQ10 antioxidant signaling pathway inhibited by this compound.[11][12][13]
Caption: Logical workflow for troubleshooting this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. This compound | CAS 862808-01-3 | Cayman Chemical | Biomol.com [biomol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FSP1 is a glutathione-independent ferroptosis suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of FSEN1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FSEN1, a selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), while minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Ferroptosis Sensitizer 1) is a small molecule inhibitor that selectively targets Ferroptosis Suppressor Protein 1 (FSP1).[1][2] FSP1 is a key enzyme in a cellular defense mechanism against ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[3][4] FSP1 functions independently of the well-known GPX4 pathway by reducing coenzyme Q10 (CoQ10), which then acts as a radical-trapping antioxidant to halt lipid peroxidation.[1][5][6][7] this compound acts as an uncompetitive inhibitor of FSP1, thereby blocking this protective pathway and sensitizing cancer cells to ferroptosis.[1][2]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a small molecule, such as this compound, interacts with and modulates the activity of proteins other than its intended target, FSP1.[8][9] These unintended interactions are a concern because they can lead to:
-
Cellular Toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing toxicity unrelated to FSP1 inhibition.[10]
-
Lack of Reproducibility: Off-target effects can vary between different cell lines or experimental conditions, leading to inconsistent results.
Minimizing and controlling for off-target effects is crucial for generating reliable and translatable data.
Q3: Is this compound a selective inhibitor? Are its off-targets known?
A3: Current literature describes this compound as a selective inhibitor of FSP1.[1][2] A key finding is its selectivity for human FSP1 over its murine counterpart, a detail that has been explained by structural differences in the inhibitor's binding pocket.[7] While extensive off-target profiling is not publicly available, its discovery through targeted screens and subsequent characterization suggests a high degree of specificity. However, as with any small molecule inhibitor, the potential for off-target effects, especially at higher concentrations, cannot be entirely dismissed.[11] Therefore, rigorous experimental design is essential.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results in your experiments with this compound, follow this troubleshooting guide to assess the likelihood of off-target effects.
Issue 1: The observed phenotype (e.g., cell death) is stronger or different than expected.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | High concentrations of inhibitors are more likely to bind to lower-affinity off-targets.[8] Solution: Perform a dose-response experiment to determine the minimal effective concentration. |
| Off-target protein modulation. | The phenotype may be a composite of on-target (FSP1) and off-target effects. Solution: Employ orthogonal validation methods. Use a structurally different FSP1 inhibitor (e.g., icFSP1) or a genetic approach like FSP1 knockout/knockdown to see if the phenotype is recapitulated.[10] |
| Cell-line specific effects. | The expression levels of FSP1 or potential off-targets can vary between cell lines.[8] Solution: Test this compound in multiple cell lines and verify FSP1 expression levels via Western blot or qPCR. |
Issue 2: The phenotype observed with this compound does not match the phenotype from FSP1 genetic knockout/knockdown.
| Possible Cause | Troubleshooting Steps |
| Likely off-target effect. | If genetic removal of the target does not phenocopy the inhibitor, it strongly suggests the inhibitor is acting through an off-target mechanism.[10] Solution: Re-evaluate the project's reliance on this compound. Consider using alternative, validated inhibitors or relying solely on genetic methods. |
| Incomplete knockdown/knockout. | The genetic perturbation may not have been efficient enough to produce a phenotype. Solution: Verify the degree of FSP1 knockdown or knockout using Western blot and/or qPCR. Test multiple gRNAs for knockouts. |
| Compensation mechanisms. | Long-term genetic knockout can sometimes lead to cellular compensation, masking the true effect of target inhibition. Solution: Use an inducible shRNA/sgRNA system for a more acute depletion of FSP1, which more closely mimics small molecule inhibition. |
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound is cell-line dependent and should be determined empirically. The goal is to use the lowest concentration that achieves the desired on-target effect.[8]
| Compound | Typical Concentration Range | Purpose | Reference |
| This compound | 10 nM - 1 µM | FSP1 Inhibition / Ferroptosis Sensitization | [1][5] |
| RSL3 | 100 nM - 1 µM | Positive Control (GPX4 Inhibitor) | [5] |
| Ferrostatin-1 (Fer-1) | 100 nM - 2 µM | Negative Control (Ferroptosis Inhibitor) | [5] |
Note: These are starting ranges. Always perform a dose-response curve for your specific cell line and assay.
Key Experimental Protocols
Protocol 1: Dose-Response Curve for this compound-Induced Ferroptosis Sensitization
Objective: To determine the lowest effective concentration of this compound that sensitizes cells to ferroptosis induced by a GPX4 inhibitor (e.g., RSL3).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound. Also, prepare a fixed, sub-lethal concentration of RSL3.
-
Treatment:
-
Add serial dilutions of this compound to the cells.
-
To a parallel set of wells, add the fixed concentration of RSL3.
-
To the main experimental wells, add the serial dilutions of this compound in combination with the fixed concentration of RSL3.
-
Include vehicle controls (e.g., DMSO) and a positive control for cell death.
-
-
Incubation: Incubate for a predetermined time (e.g., 24-48 hours).
-
Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, Resazurin).
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curves and calculate the EC50 value for this compound in the presence of RSL3.
Protocol 2: Genetic Validation using CRISPR-Cas9 FSP1 Knockout
Objective: To verify that the genetic removal of FSP1 phenocopies the sensitizing effect of this compound.[10]
Methodology:
-
gRNA Design: Design two to three guide RNAs (gRNAs) targeting distinct exons of the AIFM2 gene (which codes for FSP1).
-
Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector that includes a selection marker (e.g., puromycin).
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cell line. Include a non-targeting gRNA control.
-
Selection: Select for transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones via limiting dilution or FACS.
-
Knockout Validation: Expand clones and screen for FSP1 knockout by Western blot and/or Sanger sequencing of the target locus.
-
Phenotypic Analysis: Treat the validated FSP1-knockout clones and non-targeting control clones with a dose-response of a ferroptosis inducer (e.g., RSL3). Compare the sensitivity to that observed with this compound treatment in wild-type cells.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm that this compound binds to FSP1 in a cellular context.[10] Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at an effective concentration or with a vehicle control.
-
Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes.
-
Pelleting: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant, which contains the soluble (non-denatured) protein fraction.
-
Western Blot: Analyze the amount of soluble FSP1 remaining in the supernatant at each temperature for both vehicle- and this compound-treated samples by Western blot.
-
Data Analysis: A positive result is a shift in the melting curve to higher temperatures for FSP1 in the this compound-treated sample compared to the control, indicating stabilization upon binding.
Visualizations: Pathways and Workflows
Caption: The FSP1 pathway counteracts ferroptosis by reducing CoQ10.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. news-medical.net [news-medical.net]
Technical Support Center: Enhancing FSEN1 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficacy of FSEN1 in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective uncompetitive inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3] FSP1 is an enzyme that protects cancer cells from a form of regulated cell death called ferroptosis.[1][2][4] It does this by reducing the antioxidant Coenzyme Q10 (CoQ).[1][2] By inhibiting FSP1, this compound sensitizes cancer cells to ferroptosis, a promising strategy for treating therapy-resistant cancers.[1][2]
Q2: Why are some cell lines resistant to this compound treatment?
Resistance to this compound can arise from several factors:
-
High FSP1 Expression: Cancer cells with high levels of FSP1 protein may require higher concentrations of this compound to achieve a therapeutic effect.[1][4] FSP1 expression is notably high in some non-small cell lung cancers and is associated with a poor prognosis.[1]
-
NRF2 Pathway Activation: The NRF2 signaling pathway is a primary regulator of cellular antioxidant responses.[4][5] Activation of NRF2, often due to mutations in its negative regulator KEAP1, can lead to the upregulation of FSP1, contributing to ferroptosis resistance.[1][4]
-
Species Specificity: this compound is highly selective for human FSP1.[6][7] It is significantly less effective against mouse FSP1 due to a key difference in a single amino acid (phenylalanine in humans vs. leucine (B10760876) in mice) within the this compound binding pocket.[6][7][8] This is a critical consideration for in vivo studies using mouse models.
Q3: How can I improve the efficacy of this compound in my experiments?
Several strategies can be employed to enhance the effectiveness of this compound:
-
Combination Therapy: this compound demonstrates strong synergistic effects when combined with other ferroptosis inducers.[1][2]
-
GPX4 Inhibitors: Co-treatment with GPX4 inhibitors, such as RSL3 or ML162, can be highly effective.[1] This dual approach targets two key ferroptosis defense pathways.
-
Endoperoxide-Containing Compounds: Combining this compound with endoperoxides like dihydroartemisinin (B1670584) (DHA) has also been shown to be synthetically lethal.[1][2]
-
-
Targeting the NRF2 Pathway: In cell lines with activated NRF2 signaling, combining this compound with NRF2 inhibitors may be a viable strategy to reduce FSP1 expression and increase sensitivity to ferroptosis.[4][5]
-
Consider 3D Culture Models: Cell-cell interactions and high cell densities in 3D tumor models can promote ferroptosis resistance.[1][3] Testing this compound efficacy in 3D spheroids can provide a more physiologically relevant assessment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant cell death observed with this compound treatment alone. | FSP1 inhibition alone may not be sufficient to induce ferroptosis in many cell lines in vitro.[9] | Combine this compound with a GPX4 inhibitor (e.g., RSL3) or an endoperoxide (e.g., DHA) to synergistically induce ferroptosis.[1][2] |
| Variability in this compound IC50 values between experiments. | - Inconsistent cell density.- Differences in reagent concentrations (e.g., NADH, CoQ1).- Instability of this compound in solution. | - Maintain consistent cell seeding densities as high densities can promote resistance.[1]- Prepare fresh reagent solutions for each experiment.- Store this compound stock solutions at -80°C for up to 6 months or -20°C for 1 month.[10] |
| This compound is effective in human cancer cell lines but not in mouse xenograft models. | This compound has high selectivity for human FSP1 and is less potent against mouse FSP1.[6][7] | - Use human cancer cell line xenografts in immunodeficient mice.- Consider using a species-independent FSP1 inhibitor like viFSP1 for mouse models.[4] |
| Unexpected cell death in control (vehicle-treated) groups. | - Solvent toxicity (e.g., DMSO).- Contamination of cell cultures. | - Ensure the final solvent concentration is not toxic to the cells (typically <0.1%).- Perform routine checks for mycoplasma and other contaminants. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Reported IC50 | Reference |
| Human FSP1 | Enzymatic Activity Assay | 34 nM | [6] |
| Human FSP1 | Enzymatic Activity Assay | 313 nM | [10][11] |
| NQO1 | Enzymatic Activity Assay | >100,000 nM | [1] |
Table 2: Synergistic Effects of this compound with other Ferroptosis Inducers in H460C Cas9 Cells
| Combination Treatment | Metric | Value | Reference |
| This compound + RSL3 | Minimal doses for maximal synergy | 0.55 µM this compound + 0.55 µM RSL3 | [1] |
| This compound + RSL3 | Mean ZIP Synergy Score | 38.28 | [1] |
| This compound + Dihydroartemisinin (DHA) | Mean ZIP Synergy Score | 26.45 | [1] |
ZIP (Zero Interaction Potency) score > 10 indicates synergy.
Experimental Protocols
1. FSP1 Enzymatic Activity Assay
This assay measures the ability of this compound to inhibit the oxidoreductase activity of FSP1 in vitro.[1][6]
-
Principle: The assay measures the decrease in absorbance at 340 nm or 355 nm as NADH is oxidized to NAD+ during the FSP1-catalyzed reduction of Coenzyme Q1 (CoQ1).[1][3][6]
-
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl
-
Recombinant human FSP1 protein (e.g., 600 pM)
-
NADPH (e.g., 500 µM) or NADH (e.g., 400 µM)
-
Coenzyme Q1 (CoQ1) (e.g., 400 µM)
-
This compound at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, FSP1 protein, and varying concentrations of this compound.
-
Incubate the mixture at 25°C.
-
Initiate the reaction by adding NADPH/NADH and CoQ1.
-
Immediately measure the absorbance at 340 nm or 355 nm every minute using a microplate reader.
-
Calculate the rate of NADH/NADPH oxidation from the linear portion of the absorbance curve.
-
Normalize the data to controls (vehicle and no enzyme).
-
Determine the IC50 value by fitting the data to a non-linear regression curve.
-
2. Cellular Ferroptosis Assay
This protocol assesses the ability of this compound to sensitize cancer cells to ferroptosis induced by another agent, such as a GPX4 inhibitor.
-
Principle: Cell viability is measured in the presence of a ferroptosis inducer with and without this compound to determine sensitization. The inclusion of a ferroptosis inhibitor, Ferrostatin-1 (Fer-1), confirms that cell death is due to ferroptosis.[6][7]
-
Materials:
-
Resistant cancer cell line of interest (e.g., H460, A549)
-
This compound
-
GPX4 inhibitor (e.g., RSL3)
-
Ferrostatin-1 (Fer-1)
-
Cell viability reagent (e.g., CellTiter-Glo, SYTOX Green)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response matrix of the GPX4 inhibitor and this compound. Include control wells with vehicle, this compound alone, GPX4 inhibitor alone, and a combination treatment with Fer-1 (e.g., 2 µM) to confirm ferroptosis.
-
Incubate for a predetermined time (e.g., 24 hours).
-
Measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Normalize the viability data to the vehicle-treated control cells.
-
Analyze the dose-response curves to determine EC50 values and assess synergy.
-
Visualizations
Caption: FSP1 reduces CoQ10 to inhibit lipid peroxidation and suppress ferroptosis.
Caption: Experimental workflow for evaluating this compound synergy with a GPX4 inhibitor.
References
- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NRF2 and FSP1 to Overcome Ferroptosis Resistance in TSC2-Deficient and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing FSP1 Inhibition with FSEN1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FSEN1, a potent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). The content is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cellular studies?
This compound is a small molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3][4] Its primary function is to block the enzymatic activity of FSP1, which is an NAD(P)H-dependent oxidoreductase that plays a crucial role in suppressing ferroptosis, a form of regulated cell death.[5][6] By inhibiting FSP1, this compound sensitizes cancer cells to ferroptosis, making it a valuable tool for studying this cell death pathway and for potential therapeutic applications.[1][2][7]
Q2: What is the mechanism of action of this compound?
This compound acts as an inhibitor of FSP1.[1][2] Some studies describe it as an uncompetitive inhibitor, while others suggest it is a competitive inhibitor that binds to the substrate-binding pocket of FSP1.[1][5][6] This interaction is critical for its inhibitory effect on FSP1's ability to regenerate ubiquinone (Coenzyme Q10) to its reduced form, ubiquinol, a key step in the suppression of lipid peroxidation and ferroptosis.[7]
Q3: In what types of experimental setups is this compound typically used?
This compound is commonly used in both in vitro enzymatic assays and cell-based assays. In vitro assays are used to determine the IC50 of this compound against purified FSP1.[5][6] Cell-based assays are employed to investigate the effects of FSP1 inhibition on cellular processes, particularly the induction of ferroptosis, often in combination with other ferroptosis inducers like RSL3.[1][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low FSP1 inhibition observed in an in vitro assay. | Incorrect buffer conditions: Suboptimal pH or salt concentration. | The enzymatic reactions for FSP1 are typically carried out at 25 °C in a solution containing 50 mM Tris-HCl (pH 8.0) and 200 mM NaCl.[5] Ensure your buffer composition matches these conditions. |
| Degraded this compound: Improper storage or handling. | This compound should be stored as a powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for 1 month.[9][10] Avoid repeated freeze-thaw cycles. | |
| Inactive FSP1 enzyme: The purified FSP1 may have lost its activity. | Verify the activity of your FSP1 enzyme preparation using a positive control or a fresh batch of enzyme. | |
| Inaccurate this compound concentration: Errors in dilution or solubility issues. | This compound is soluble in DMSO.[9] Ensure complete dissolution and accurate serial dilutions. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experimental replicates. | Pipetting errors: Inaccurate dispensing of reagents. | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
| Temperature fluctuations: Inconsistent incubation temperatures. | Use a calibrated incubator or water bath to maintain a stable temperature throughout the experiment. FSP1 enzymatic assays are often conducted at 25°C.[5] | |
| Reagent variability: Differences between batches of reagents. | Use reagents from the same lot number for a set of experiments. Note the lot numbers in your experimental records. | |
| High background signal in absorbance-based assays. | Interfering substances in the sample: Components of the lysis buffer or sample preparation may interfere with the assay. | Refer to the compatibility chart for your specific protein assay.[11] Consider diluting the sample or removing interfering substances through dialysis or precipitation.[11][12] |
| Contaminated cuvettes or plates: Residue from previous experiments. | Use clean, disposable cuvettes or microplates for each experiment. | |
| Unexpected cell death or toxicity in cell-based assays. | Off-target effects of this compound at high concentrations. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The effective concentration of this compound can range from nanomolar to low micromolar.[5][7] |
| Synergistic effects with other compounds: Co-treatment with other drugs may enhance toxicity. | When using this compound in combination with other compounds like RSL3, perform a checkerboard titration to identify synergistic and non-toxic concentrations.[1][7] |
Experimental Protocols
FSP1 Enzymatic Activity Assay
This protocol is adapted from established methods to measure the inhibitory effect of this compound on FSP1 activity.[5][6]
Materials:
-
Purified human or mouse FSP1 protein
-
This compound
-
NADPH
-
Coenzyme Q1 (CoQ1)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the Assay Buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
600 pM FSP1 protein
-
Varying concentrations of this compound (or DMSO as a vehicle control)
-
-
Incubate the plate at 25°C for a specified period (e.g., 15 minutes) to allow this compound to bind to FSP1.
-
Initiate the enzymatic reaction by adding a mixture of NADPH (final concentration 500 µM) and CoQ1 (final concentration 400 µM).
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 340 nm every minute for a desired duration (e.g., 60 minutes) to monitor the consumption of NADPH.
-
Calculate the rate of NADPH oxidation for each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the percentage of FSP1 inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (human FSP1) | 34 nM | [5] |
| This compound IC50 (mouse FSP1 L360F mutant) | ~518 nM | [5] |
| Assay Temperature | 25 °C | [5] |
| Assay pH | 8.0 | [5] |
| NADPH Concentration | 500 µM | [5] |
| Coenzyme Q1 Concentration | 400 µM | [5] |
Visualizations
Caption: FSP1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound against FSP1.
References
- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Best practices for storing and handling FSEN1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of FSEN1.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Question | Answer |
| Why is my this compound not dissolving properly? | This compound is soluble in DMSO and DMF. For DMSO, a concentration of 5 mg/mL can be achieved with ultrasonic warming and heating to 60°C.[1] Note that hygroscopic DMSO can significantly impact solubility; always use newly opened DMSO.[1] For DMF, a solubility of at least 1 mg/mL is reported.[2] If you experience solubility issues, try increasing the temperature and using sonication as suggested. Ensure your solvent is fresh and anhydrous. |
| This compound is not sensitizing my cells to ferroptosis. What could be the reason? | There are several potential reasons for this: 1. Cell Line Specificity: The expression level of FSP1 can vary between cell lines. This compound is an FSP1 inhibitor, so cell lines with low or no FSP1 expression will not show a significant response.[2][3] It has been noted that lung cancer cell lines like A549 and H460, which have high FSP1 protein levels, show a prominent sensitization effect.[3] 2. Suboptimal Concentration: The effective concentration of this compound can vary. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations ranging from 10 to 1,000 nM have been used to sensitize various cancer cells to ferroptosis.[2] 3. Synergistic Agent: this compound is a ferroptosis sensitizer (B1316253) and often requires a primary ferroptosis inducer, such as a GPX4 inhibitor (e.g., RSL3), to elicit a strong effect.[4][5][6] Ensure you are co-treating your cells with an appropriate inducer. 4. Experimental Conditions: Factors such as cell density can influence ferroptosis sensitivity. High cell densities may promote resistance.[5] |
| I am observing high background cell death in my control group (this compound only). How can I address this? | While this compound is primarily a sensitizer, it can induce cell death in some specific contexts, such as in GPX4 knockout cells.[2] If you observe significant cell death with this compound alone in your wild-type cells, consider the following: 1. Reduce this compound Concentration: You may be using a concentration that is cytotoxic to your specific cell line. Perform a dose-response curve to find the highest non-toxic concentration. 2. Check for Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not exceeding a toxic level (typically <0.5%). 3. Purity of the Compound: Verify the purity of your this compound stock. Impurities could contribute to off-target effects. |
| How can I confirm that the cell death I am observing is indeed ferroptosis? | To confirm that the observed cell death is ferroptosis, you can perform rescue experiments. Co-treatment with a specific ferroptosis inhibitor, such as ferrostatin-1 (Fer-1), should rescue the cells from death induced by this compound and a ferroptosis inducer.[7] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about this compound.
| Question | Answer |
| What is this compound? | This compound (Ferroptosis Sensitizer 1) is a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[2][8] It is an uncompetitive inhibitor with an IC50 value of approximately 313 nM.[8][9] By inhibiting FSP1, this compound sensitizes cancer cells to a form of regulated cell death called ferroptosis.[2][10] |
| How should I store this compound? | Storage recommendations for this compound vary slightly by supplier but generally follow these guidelines: - Powder: Store at -20°C for up to 3 years.[1][8] - In Solvent: For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8] Avoid repeated freeze-thaw cycles.[1] |
| In which solvents can I dissolve this compound? | This compound is soluble in DMSO (up to 5 mg/mL with heating and sonication) and DMF (at least 1 mg/mL).[1][2] It is also reported to be soluble in 0.1N HCl(aq) and EtOH.[9] |
| What is the mechanism of action of this compound? | This compound inhibits FSP1, an enzyme that acts as an antioxidant by reducing coenzyme Q10 (CoQ10).[4][6] The reduced CoQ10 can trap lipid peroxyl radicals, thus preventing the propagation of lipid peroxidation and subsequent ferroptotic cell death.[7][11] By inhibiting FSP1, this compound blocks this protective pathway, making cells more susceptible to ferroptosis.[4] |
| Is this compound selective? | Yes, this compound is selective for FSP1. For instance, it does not significantly inhibit NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), another CoQ oxidoreductase.[2][6] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Storage and Stability
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | ≥ 4 years | [2] |
| Powder | -20°C | 3 years | [1][8] |
| In Solvent | -80°C | 6 months | [1][8] |
| In Solvent | -20°C | 1 month | [1][8] |
Physicochemical Properties and Potency
| Property | Value | Source |
| Molecular Weight | 484.4 g/mol | [2] |
| Formula | C22H22BrN5OS | [2] |
| FSP1 IC50 | 313 nM | [2][8] |
| FSP1 IC50 | 34 nM | [7] |
| H460 GPX4-/- EC50 | 69.36 nM | [2] |
| Solubility in DMSO | 5 mg/mL (with heating) | [1] |
| Solubility in DMF | ≥ 1 mg/mL | [2] |
Experimental Protocols
FSP1 Enzymatic Activity Assay
This protocol is adapted from previously established methods to measure the enzymatic activity of FSP1.[7]
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 600 pM human FSP1 protein, 500 μM NADPH, and 400 μM Coenzyme Q1 (CoQ1).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A typical concentration range would be from 0 to 10,000 nM.
-
Initiate Reaction: Carry out the enzymatic reactions at 25°C.
-
Data Acquisition: Record the absorbance at 340 nm every minute using a microplate reader to monitor the consumption of NADPH.
-
Data Analysis: Analyze the data and perform curve fitting to determine the IC50 value of this compound.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in promoting ferroptosis.
General Experimental Workflow
Caption: Workflow for testing this compound-mediated ferroptosis sensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to control for confounding variables in FSEN1 studies
Welcome to the technical support center for researchers utilizing FSEN1 in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for confounding variables and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective uncompetitive inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2] FSP1 is a key enzyme in a cellular pathway that protects against ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[1][2][3] FSP1 acts in parallel to the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway.[3][4] Its primary function is to reduce Coenzyme Q10 (CoQ10), converting it to its antioxidant form, ubiquinol, which in turn neutralizes lipid radicals in cellular membranes, thereby preventing lipid peroxidation and subsequent cell death.[1][3][5] By inhibiting FSP1, this compound blocks this protective mechanism, leading to an increased susceptibility of cancer cells to ferroptosis, particularly when combined with agents that inhibit the GPX4 pathway.[1][3]
Q2: My results with this compound are inconsistent across experiments. Could the passage number of my cell line be a contributing factor?
A2: Yes, the passage number of your cell line is a critical confounding variable that can significantly impact experimental outcomes.[6][7] Continuous subculturing can lead to genetic and phenotypic drift, causing alterations in morphology, growth rate, gene expression, and drug sensitivity.[6][7] For instance, high-passage cell lines may exhibit altered expression of FSP1 or other ferroptosis-related genes, or changes in compensatory metabolic pathways, leading to variable responses to this compound.[6][7] To ensure reproducibility, it is crucial to use cells within a narrow and predefined passage number range for all experiments and to regularly authenticate your cell lines.[6][8]
Q3: I am observing that the sensitivity of my cells to this compound changes with the seeding density. Why does this happen and how can I control for it?
A3: Cell density is a well-documented confounding variable in ferroptosis studies.[9][10][11] Higher cell densities can confer resistance to ferroptosis through various mechanisms, including the regulation of iron homeostasis.[9] For example, increased cell density has been shown to affect the expression of iron regulatory proteins, leading to reduced intracellular iron levels and consequently, decreased susceptibility to ferroptosis.[9] To control for this, it is imperative to maintain consistent cell seeding densities across all experimental and control groups. When comparing different treatments, ensure that the cell density at the time of treatment is uniform.
Q4: What are the best practices for designing a cell viability assay to test the effect of this compound?
A4: When assessing cell viability in the context of this compound and ferroptosis, it is crucial to use a multiparametric approach to ensure specificity.[1] While standard cell viability assays like MTT or CellTiter-Glo can indicate cell death, they are not specific to ferroptosis.[12] To confirm that the observed cell death is indeed ferroptosis, you should include specific inhibitors as controls. Co-treatment with a known ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, should rescue the cell death induced by this compound (often in combination with a GPX4 inhibitor like RSL3).[1][13] Additionally, including inhibitors of other cell death pathways, such as apoptosis (e.g., Z-VAD-FMK) and necroptosis (e.g., necrostatin-1), can help to demonstrate the specificity of the ferroptotic phenotype.[14]
Troubleshooting Guides
Issue 1: High Variability in Lipid Peroxidation Measurements
Symptoms:
-
Inconsistent results from lipid reactive oxygen species (ROS) assays (e.g., C11-BODIPY 581/591).
-
High background fluorescence.
-
Poor signal-to-noise ratio.
Possible Causes and Solutions:
| Potential Confounding Variable | Detailed Explanation | Recommended Control Strategy |
| Media and Serum Composition | The composition of the cell culture medium, including the type and concentration of serum, amino acids (e.g., cysteine), and iron, can significantly influence lipid peroxidation.[15] Serum contains antioxidants and lipids that can interfere with the assay. | Use a consistent batch of serum for all experiments. Consider using serum-free media for the duration of the assay if compatible with your cell line. Ensure consistent concentrations of key amino acids and iron across all conditions. |
| Probe Handling and Concentration | Fluorescent probes for lipid ROS are sensitive to light and oxidation. Improper handling or using a suboptimal concentration can lead to high background and variability. | Protect the probe from light at all times. Optimize the probe concentration for your specific cell line and experimental conditions to achieve a good signal-to-noise ratio. Include unstained and vehicle-treated controls. |
| Cellular State | The metabolic state of the cells, which can be influenced by factors such as confluency and passage number, affects their susceptibility to lipid peroxidation.[6] | Standardize cell density and passage number. Ensure cells are in the exponential growth phase at the time of the experiment. |
| Assay Timing | Lipid peroxidation is a dynamic process. The timing of the measurement after treatment with this compound is critical. | Perform a time-course experiment to determine the optimal time point for measuring lipid peroxidation in your model system. |
Issue 2: Lack of Expected this compound-Induced Sensitization to Ferroptosis
Symptoms:
-
This compound treatment does not significantly increase cell death in combination with a GPX4 inhibitor (e.g., RSL3).
-
Observed IC50 values for this compound are much higher than reported in the literature.
Possible Causes and Solutions:
| Potential Confounding Variable | Detailed Explanation | Recommended Control Strategy |
| Cell Line-Specific Resistance | Different cancer cell lines exhibit varying levels of dependence on the FSP1 pathway for ferroptosis resistance.[1] Some cell lines may have low FSP1 expression or rely more heavily on the GPX4 pathway. | Screen a panel of cell lines to identify those with high FSP1 expression and a greater dependence on the FSP1 pathway. Confirm FSP1 expression levels via Western blot or qPCR. |
| Batch Effects | Variations in reagents (e.g., this compound, RSL3), cell culture media, and even plasticware between experiments can introduce significant variability.[16] | Implement a rigorous batch control system. Use the same lot of reagents for a set of comparative experiments. Include a positive control (a cell line known to be sensitive) in every experiment to monitor for batch-to-batch variability. |
| Suboptimal Drug Concentrations | The synergistic effect of this compound and GPX4 inhibitors is often dose-dependent. Using concentrations that are too high or too low may obscure the sensitizing effect. | Perform a dose-response matrix (checkerboard) experiment to identify the optimal concentrations of this compound and the GPX4 inhibitor that result in maximal synergy.[1] |
| 3D vs. 2D Culture Model | Cells grown in 3D spheroids can exhibit increased resistance to ferroptosis compared to 2D monolayer cultures due to changes in lipid metabolism.[14][17] | Be aware that results from 2D cultures may not directly translate to 3D models. If using 3D models, you may need to adjust drug concentrations and treatment times. |
Experimental Protocols
Protocol 1: Controlling for Cell Density in a 96-well Plate Viability Assay
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line to ensure cells are in the exponential growth phase and do not become over-confluent during the experiment.
-
Perform a preliminary experiment to test a range of seeding densities.
-
On the day of the experiment, carefully count cells using a hemocytometer or an automated cell counter.
-
Seed an equal number of cells in each well of a 96-well plate. Pay close attention to the edge wells, as they are prone to evaporation. To mitigate this "edge effect," consider filling the outer wells with sterile PBS or media without cells and using only the inner 60 wells for the experiment.
-
-
Treatment:
-
Allow cells to adhere and enter the exponential growth phase (typically 18-24 hours post-seeding).
-
Prepare serial dilutions of this compound and the co-treatment (e.g., RSL3) in the appropriate cell culture medium.
-
Carefully remove the old medium and add the medium containing the treatments to each well. Ensure all wells receive the same final volume.
-
-
Incubation and Analysis:
-
Incubate the plate for the predetermined optimal duration.
-
At the end of the incubation period, measure cell viability using your chosen method (e.g., CellTiter-Glo).
-
Normalize the data to the vehicle-treated control wells.
-
Protocol 2: Mitigating Batch Effects in this compound Studies
-
Experimental Design:
-
Whenever possible, include all experimental groups to be compared in the same batch (i.e., on the same multi-well plate, using the same batch of reagents, and processed on the same day).
-
If the experiment is too large for a single batch, use a randomized block design where each batch contains a representative sample of all treatment groups.
-
Include a reference or control sample (e.g., a specific cell line treated with a known concentration of a control compound) in every batch to allow for normalization across batches.
-
-
Reagent and Consumable Management:
-
Purchase a sufficient quantity of critical reagents (e.g., this compound, cell culture media, serum, assay kits) from a single lot to last the entire study.
-
If using different lots is unavoidable, perform a bridging experiment to ensure the results are comparable.
-
Use the same type and brand of plasticware (e.g., plates, flasks) throughout the study.
-
-
Data Analysis:
-
Before combining data from multiple batches, assess the extent of the batch effect using visualization techniques like Principal Component Analysis (PCA).
-
If a significant batch effect is present, use computational methods for batch correction, such as ComBat or Remove Unwanted Variation (RUV).[16]
-
Visualizations
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passage number of cancer cell lines: Importance, intricacies, and way-forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 9. Cell density impacts the susceptibility to ferroptosis by modulating IRP1-mediated iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biocompare.com [biocompare.com]
- 13. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A 3D Cell Death Assay to Quantitatively Determine Ferroptosis in Spheroids [mdpi.com]
- 15. The cell biology of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating the On-Target Effects of FSEN1 on FSP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ferroptosis Sensitizer 1 (FSEN1), a potent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), with alternative methods for inducing ferroptosis. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Analysis of FSP1 Inhibition and Ferroptosis Induction
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, is a promising therapeutic target in various diseases, including cancer. FSP1 has emerged as a key defender against ferroptosis, acting independently of the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway. FSP1 reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which neutralizes lipid peroxyl radicals.[1][2][3][4] this compound has been identified as a highly potent and selective inhibitor of FSP1, effectively sensitizing cancer cells to ferroptosis.[1][2][3][5]
This section compares this compound with another FSP1 inhibitor, iFSP1, and other common ferroptosis-inducing agents.
Table 1: Quantitative Comparison of FSP1 Inhibitors
| Feature | This compound | iFSP1 |
| Target | Ferroptosis Suppressor Protein 1 (FSP1) | Ferroptosis Suppressor Protein 1 (FSP1) |
| Mechanism of Action | Uncompetitive inhibitor | Direct inhibitor |
| In Vitro Potency (IC₅₀) | 313 nM[6] | ~4 µM[1] |
| Cell-Based Potency (EC₅₀) | 69.363 nM (in H460C GPX4KO cells)[1][4] | 103 nM[7] |
| Specificity | Selective for FSP1 over NQO1[1][2] | Selective for FSP1 |
| Species Selectivity | Human FSP1 > Mouse FSP1[8] | Not specified |
Table 2: Comparison of this compound with Other Ferroptosis Inducers
| Compound | Target/Mechanism | Advantages | Limitations |
| This compound | FSP1 inhibition | High potency and selectivity; Synergizes with GPX4 inhibitors.[2][5] | Reduced efficacy in cells with low FSP1 expression. |
| Erastin | System xc⁻ cystine/glutamate antiporter inhibition | Well-characterized ferroptosis inducer. | Can be less potent in some cell lines; indirect mechanism. |
| RSL3 | GPX4 inhibition | Direct targeting of a key ferroptosis regulator. | Can be bypassed by FSP1-mediated resistance.[8] |
| FIN56 | Induces GPX4 degradation and squalene (B77637) synthase inhibition | Acts through multiple mechanisms to induce ferroptosis. | Complex mechanism can lead to off-target effects. |
Experimental Validation of this compound On-Target Effects
Validating that the biological effects of a small molecule are due to its interaction with the intended target is crucial. The following experiments are designed to confirm the on-target activity of this compound on FSP1.
In Vitro FSP1 Enzymatic Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant FSP1. The assay monitors the FSP1-catalyzed oxidation of NAD(P)H, which is coupled to the reduction of a substrate like Coenzyme Q1 (CoQ1).
Experimental Protocol:
-
Reagents:
-
Recombinant human FSP1 protein
-
NADPH
-
Coenzyme Q1 (CoQ1)
-
This compound (at various concentrations)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant FSP1, and NADPH in a 96-well plate.
-
Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding CoQ1.
-
Immediately measure the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a microplate reader.
-
Calculate the rate of NADPH oxidation for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify direct binding of this compound to FSP1 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., a cancer cell line known to express FSP1) to confluency.
-
Treat cells with this compound or a vehicle control for a specified time.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble FSP1 at each temperature by Western blotting using an FSP1-specific antibody.
-
-
Data Analysis:
-
Generate melting curves for FSP1 in the presence and absence of this compound. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct binding.
-
FSP1 Knockout/Knockdown Cellular Assays
This is a critical experiment to demonstrate that the ferroptosis-sensitizing effect of this compound is dependent on the presence of FSP1.
Experimental Protocol:
-
Cell Line Generation:
-
Generate FSP1 knockout (KO) or knockdown (KD) cell lines using CRISPR/Cas9 or shRNA technology, respectively.
-
Use a wild-type (WT) cell line as a control.
-
-
Treatment and Viability Assay:
-
Treat both WT and FSP1-KO/KD cells with a ferroptosis inducer (e.g., RSL3) in the presence or absence of this compound.
-
Measure cell viability after a set incubation period using an appropriate assay (e.g., CellTiter-Glo or a live/dead cell stain).
-
-
Expected Outcome:
-
This compound should sensitize WT cells to the ferroptosis inducer.
-
This compound should have little to no effect on the viability of FSP1-KO/KD cells, demonstrating its on-target specificity.[2]
-
Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, to confirm that FSP1 inhibition by this compound leads to the expected downstream effect.
Experimental Protocol:
-
Reagents:
-
C11-BODIPY 581/591 fluorescent probe
-
Cells of interest
-
This compound and a ferroptosis inducer (e.g., RSL3)
-
-
Procedure:
-
Treat cells with this compound and/or RSL3.
-
Load the cells with the C11-BODIPY 581/591 probe. This probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.
-
Analyze the cells using flow cytometry or fluorescence microscopy.
-
Quantify the shift in fluorescence from red to green as an indicator of lipid peroxidation.
-
Visualizing the Pathways and Workflows
Signaling Pathway of FSP1 in Ferroptosis Suppression
Caption: The FSP1-CoQ10-NAD(P)H pathway suppresses ferroptosis.
Experimental Workflow for Validating this compound's On-Target Effect
Caption: A workflow for the comprehensive validation of this compound's on-target effects on FSP1.
Logical Relationship: this compound Action and Cellular Outcome
Caption: The logical cascade from this compound administration to the induction of ferroptosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis. [escholarship.org]
- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ferroptosis Suppressor Protein 1 Inhibition Promotes Tumor Ferroptosis and Anti-tumor Immune Responses in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
FSEN1 in the Landscape of FSP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology. A key regulator of this process is the Ferroptosis Suppressor Protein 1 (FSP1), which acts as an oxidoreductase to regenerate the antioxidant form of Coenzyme Q10 (CoQ10), thereby protecting cells from lipid peroxidation and ferroptosis. The development of FSP1 inhibitors is a critical area of research aimed at sensitizing cancer cells to ferroptosis. This guide provides a comparative analysis of the potency of FSEN1 (Ferroptosis Sensitizer 1) against other known FSP1 inhibitors, supported by experimental data and detailed methodologies.
Potency Comparison of FSP1 Inhibitors
The potency of FSP1 inhibitors is typically evaluated using in vitro enzymatic assays and cell-based assays. The half-maximal inhibitory concentration (IC50) from in vitro assays and the half-maximal effective concentration (EC50) from cell-based assays are key metrics for comparison. The following table summarizes the available quantitative data for this compound and other notable FSP1 inhibitors.
| Inhibitor | Type of Inhibition | In Vitro Potency (IC50) | Cell-Based Potency (EC50) | Key Findings & Notes |
| This compound | Uncompetitive | 133 nM[1], 313 nM[2][3][4] | 69.4 nM (H460C GPX4KO cells)[1] | Potent and selective FSP1 inhibitor. Synergizes with GPX4 inhibitors to induce ferroptosis.[2][3] |
| iFSP1 | Competitive | ~4 µM[5] | 103 nM[1][2][6] | One of the first identified FSP1 inhibitors. Serves as a valuable tool compound. |
| viFSP1 | Direct Inhibitor | Not Reported | 170 nM (Pfa1 cells)[7] | A species-independent direct inhibitor of FSP1.[7] |
| icFSP1 | Direct Inhibitor | Not Reported | Not Reported | Targets the phase separation of FSP1 to induce ferroptosis.[7] |
| Brequinar | Direct Inhibitor | 14 µM (mouse FSP1), 24 µM (human FSP1) | Not Reported | A DHODH inhibitor that also directly inhibits FSP1 at higher concentrations. |
| Curcumin | Indirect Inhibitor | 36 µM (in vitro)[7] | Not Reported for direct FSP1 inhibition | Inhibits FSP1 expression and synergizes with GPX4 inhibition.[8] IC50 values in cancer cell lines range from 17.5 to 52 µM for general cytotoxicity.[9][10][11] |
| Sorafenib | Indirect Inhibitor | Not Applicable | Not Applicable | A multikinase inhibitor that promotes the ubiquitination and degradation of FSP1.[12][13][14] |
Note: The potency values are derived from multiple sources and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow
To understand the context of FSP1 inhibition and the methods used to assess it, the following diagrams illustrate the FSP1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: FSP1 signaling pathway in ferroptosis suppression.
Caption: Experimental workflow for determining FSP1 inhibitor potency.
Experimental Protocols
In Vitro FSP1 CoQ Oxidoreductase Activity Assay
This assay directly measures the enzymatic activity of FSP1 and its inhibition.
Principle: The assay quantifies the FSP1-catalyzed reduction of Coenzyme Q1 (CoQ1) by monitoring the concomitant oxidation of NAD(P)H to NAD(P)+. This is measured by the decrease in absorbance at 340 nm or 355 nm.[5]
Materials:
-
Recombinant human FSP1 protein
-
Coenzyme Q1 (CoQ1)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or Nicotinamide adenine dinucleotide (NADH)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplate reader capable of measuring absorbance at 340/355 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant FSP1, and CoQ1 in the wells of a microplate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding NAD(P)H to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm or 355 nm over time using a microplate reader.
-
The rate of the reaction is determined from the linear phase of the absorbance curve.
-
Calculate the percentage of FSP1 inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based FSP1 Inhibition Assay
This assay assesses the ability of an inhibitor to induce ferroptosis in a cellular context that is dependent on FSP1 for survival.
Principle: Genetically engineered cancer cells lacking Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme in another major ferroptosis defense pathway, become highly dependent on FSP1 for survival. Inhibition of FSP1 in these GPX4-knockout (GPX4KO) cells leads to lipid peroxidation and subsequent ferroptotic cell death.[6]
Materials:
-
GPX4-knockout (GPX4KO) cancer cell line (e.g., H460C GPX4KO)
-
Parental (wild-type) cancer cell line as a control
-
Cell culture medium and supplements
-
Test inhibitors (e.g., this compound)
-
Ferroptosis inducer (e.g., RSL3, optional, for sensitization studies in wild-type cells)
-
Cell viability/cytotoxicity assay reagent (e.g., CellTiter-Glo®, SYTOX Green)
-
96-well cell culture plates
Procedure:
-
Seed the GPX4KO and parental cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control.
-
For sensitization assays in wild-type cells, co-treat with a fixed concentration of a ferroptosis inducer like RSL3.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Assess cell viability or cytotoxicity using a chosen assay method according to the manufacturer's instructions.
-
Normalize the results to the vehicle-treated control cells.
-
Determine the EC50 value by plotting the percentage of cell viability or death against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound has demonstrated high potency as an FSP1 inhibitor, with IC50 and EC50 values in the nanomolar range, positioning it as a promising candidate for further investigation. Its uncompetitive mode of inhibition and its ability to synergize with GPX4 inhibitors highlight its potential in therapeutic strategies aimed at inducing ferroptosis in cancer cells. The provided experimental protocols offer a standardized framework for the evaluation and comparison of novel FSP1 inhibitors, which is crucial for the continued development of this class of anti-cancer agents. Further comparative studies under uniform experimental conditions will be invaluable in definitively ranking the potency and therapeutic potential of the growing arsenal (B13267) of FSP1 inhibitors.
References
- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. FSP1 oxidizes NADPH to suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous regulation of ferroptosis suppressor protein 1 and glutathione peroxidase 4 as a new therapeutic strategy of ferroptosis for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ferroptosis-Inducing Compounds: FSEN1 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology and other fields. A growing arsenal (B13267) of small molecules capable of inducing ferroptosis is now available to researchers. This guide provides a comprehensive comparison of a novel ferroptosis sensitizer, FSEN1, with other well-established ferroptosis-inducing compounds: RSL3, Erastin, and FINO2. We present a detailed analysis of their mechanisms of action, supported by quantitative data and experimental protocols, to aid in the selection of the most appropriate tool for your research needs.
Mechanisms of Action: A Tale of Four Compounds
The induction of ferroptosis can be achieved through the modulation of several key cellular pathways. While all four compounds converge on the accumulation of lethal lipid reactive oxygen species (ROS), their primary molecular targets differ significantly.
-
This compound: This compound acts as a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2] FSP1 is a key component of a glutathione (B108866) (GSH)-independent ferroptosis suppression pathway.[1][3] It functions as an oxidoreductase that reduces coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) acts as a radical-trapping antioxidant to halt lipid peroxidation.[1][3] By inhibiting FSP1, this compound dismantles this protective mechanism, rendering cells, particularly cancer cells with high FSP1 expression, susceptible to ferroptosis.[1] Notably, this compound often exhibits synergistic effects when combined with direct inhibitors of the primary ferroptosis defense pathway, such as GPX4 inhibitors.[1]
-
RSL3: As a Class II ferroptosis inducer, RSL3 directly and covalently inhibits Glutathione Peroxidase 4 (GPX4).[4][5][6] GPX4 is a central regulator of ferroptosis, responsible for detoxifying lipid hydroperoxides using glutathione (GSH) as a cofactor.[4][7] Direct inactivation of GPX4 by RSL3 leads to the rapid and overwhelming accumulation of lipid peroxides, culminating in cell death.[4][6]
-
Erastin: This compound is a canonical Class I ferroptosis inducer that acts by inhibiting the system Xc- cystine/glutamate antiporter on the plasma membrane.[8] This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[9][10] The resulting depletion of intracellular GSH indirectly inactivates GPX4, as it requires GSH to function, leading to the accumulation of lipid ROS and subsequent ferroptosis.[8][9]
-
FINO2: This endoperoxide-containing compound exhibits a unique dual mechanism of action. It indirectly inhibits GPX4 activity and directly oxidizes ferrous iron (Fe2+) to ferric iron (Fe3+).[11][12][13][14] The oxidation of iron contributes to the generation of ROS through Fenton chemistry, while the inhibition of GPX4 impairs the cell's ability to neutralize the resulting lipid peroxides. This multi-pronged attack makes FINO2 a potent inducer of ferroptosis.[11]
Quantitative Comparison of Ferroptosis-Inducing Compounds
The following table summarizes the potency of this compound, RSL3, Erastin, and FINO2 in various cancer cell lines. It is important to note that IC50 and EC50 values can vary depending on the cell line and experimental conditions.
| Compound | Target | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | FSP1 | H460C GPX4KO | EC50: ~69.36 nM | [15] |
| H460C (with RSL3) | Synergistic | [1] | ||
| A549 (with RSL3) | Synergistic | [15] | ||
| RSL3 | GPX4 | HN3 | IC50: 0.48 µM | [5] |
| HN3-rslR | IC50: 5.8 µM | [5] | ||
| HCT116 | IC50: 4.084 µM (24h) | [6] | ||
| LoVo | IC50: 2.75 µM (24h) | [6] | ||
| HT29 | IC50: 12.38 µM (24h) | [6] | ||
| Primary hippocampal neurons | IC50: 14.29 µM (24h) | [16] | ||
| Erastin | System Xc- | MM.1S | IC50: ~15 µM | [17] |
| RPMI8226 | IC50: ~10 µM | [17] | ||
| HGC-27 | IC50: 14.39 µM | [18] | ||
| MDA-MB-231 | IC50: 40.63 µM | [19] | ||
| FINO2 | GPX4 (indirect), Iron | HT-1080 | Lethal Concentration: 10 µM | [12] |
| BJ-eLR | EC50 in parentheses | [11] | ||
| CAKI-1 | EC50 in parentheses | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by each compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (e.g., MTT Assay)
This assay quantifies the number of viable cells in a culture after treatment with the compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of the ferroptosis-inducing compound for the desired time period (e.g., 24-72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis.[20][21][22]
-
Cell Seeding and Treatment: Seed cells in a suitable format for flow cytometry or fluorescence microscopy. Treat cells with the desired compound for a predetermined time (e.g., 6-24 hours).
-
Staining: Incubate the cells with 1-2.5 µM C11-BODIPY 581/591 probe in serum-free medium for 15-30 minutes at 37°C.[20][21][23]
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The oxidized probe fluoresces green (emission ~510-520 nm), while the reduced probe fluoresces red (emission ~590-595 nm).[20][21] Quantify the shift from red to green fluorescence as an indicator of lipid peroxidation.
Glutathione (GSH) Depletion Assay
This assay measures the intracellular concentration of reduced and oxidized glutathione.
-
Cell Lysis: Harvest and lyse cells treated with the compounds.
-
Deproteinization: Deproteinize the cell lysates, for example, using a 5% metaphosphoric acid solution.[24]
-
Detection: Use a commercial GSH/GSSG assay kit according to the manufacturer's protocol. These kits typically involve an enzymatic recycling method where glutathione reductase (GR) catalyzes the reduction of GSSG to GSH, which then reacts with a chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[24][25][26]
-
Measurement: Measure the absorbance at 405-412 nm.
-
Quantification: Determine the concentrations of GSH and GSSG based on a standard curve.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing ferroptosis-inducing compounds.
Conclusion
The choice of a ferroptosis-inducing compound is critical and depends on the specific research question.
-
This compound is an ideal tool for studying the FSP1-mediated ferroptosis suppression pathway and for sensitizing cancer cells to other ferroptosis inducers, particularly those targeting the GPX4 axis.
-
RSL3 offers a direct and potent method to induce ferroptosis through GPX4 inhibition, making it suitable for studies focused on the central executioner of this cell death pathway.
-
Erastin is a valuable compound for investigating the role of system Xc- and glutathione metabolism in ferroptosis.
-
FINO2 provides a unique model for studying ferroptosis induced by a combination of iron oxidation and GPX4 inhibition.
This guide provides a foundational understanding of these four key ferroptosis-inducing compounds. By leveraging the provided data, protocols, and pathway diagrams, researchers can make informed decisions to advance their investigations into this exciting and rapidly evolving field of cell death research.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATF3 promotes erastin-induced ferroptosis by suppressing system Xc– - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. columbia.edu [columbia.edu]
- 13. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. abpbio.com [abpbio.com]
- 22. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. h-h-c.com [h-h-c.com]
Cross-validation of FSEN1's efficacy in different cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of FSEN1's efficacy in various cancer models, offering an objective comparison with alternative Ferroptosis Suppressor Protein 1 (FSP1) inhibitors. The data presented is supported by experimental evidence to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction to this compound and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The induction of ferroptosis has emerged as a promising anti-cancer strategy, particularly for therapy-resistant tumors. Ferroptosis Suppressor Protein 1 (FSP1) is a key enzyme that protects cancer cells from ferroptosis by reducing coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.[1] this compound (Ferroptosis Sensitizer 1) is a potent and selective inhibitor of FSP1, acting as an uncompetitive inhibitor.[2] By inhibiting FSP1, this compound sensitizes cancer cells to ferroptosis, often in synergy with other agents that induce this cell death pathway.
Quantitative Efficacy of this compound
This compound has demonstrated significant efficacy in both enzymatic and cell-based assays. Its primary mechanism is the sensitization of cancer cells to ferroptosis inducers, such as Glutathione Peroxidase 4 (GPX4) inhibitors like RSL3.
In Vitro FSP1 Inhibition
This compound is a potent inhibitor of human FSP1 enzymatic activity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human FSP1 | Enzymatic Activity | 34 | [1] |
Cellular Efficacy in Cancer Cell Lines
This compound shows potent synergistic effects when combined with the GPX4 inhibitor RSL3 in various cancer cell lines. This sensitization effect highlights the dual blockade of two key ferroptosis defense pathways.
| Cell Line | Cancer Type | Treatment | EC50 (nM) | Reference |
| H460C GPX4 KO | Lung Cancer | This compound | Not specified | [2] |
| H460C Cas9 | Lung Cancer | This compound (0.55 µM) + RSL3 (0.55 µM) | 69.363 | [3] |
| A549 | Lung Cancer | This compound (1 µM) + RSL3 | Sensitization observed | [2] |
Comparison with Alternative FSP1 Inhibitors
Several other molecules have been identified as FSP1 inhibitors. This section provides a comparative overview of their reported efficacy.
| Inhibitor | Target Specificity | EC50 (nM) | Cancer Model | Reference |
| This compound | Human FSP1 | 69.363 (in combo) | H460C GPX4 KO (Lung) | [3] |
| iFSP1 | Human FSP1 | Not specified | Multiple cancer cell lines | [4] |
| viFSP1 | Human and Mouse FSP1 | 170 | Pfa1 cells | [3] |
Experimental Protocols
In Vitro FSP1 Enzymatic Activity Assay
This protocol is adapted from established methods to determine the direct inhibitory effect of a compound on FSP1 enzymatic activity.[1]
Materials:
-
Recombinant human FSP1 protein
-
NADPH
-
Coenzyme Q1 (CoQ1)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl
-
This compound or other test inhibitors
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, 600 pM human FSP1 protein, 500 µM NADPH, and 400 µM CoQ1.
-
Add varying concentrations of this compound or the test inhibitor to the reaction mixture. A typical concentration range for this compound would be 0-10,000 nM.
-
Incubate the reaction at 25°C.
-
Monitor the decrease in absorbance at 340 nm every minute, which corresponds to the consumption of NADPH.
-
Calculate the rate of NADPH consumption to determine FSP1 activity.
-
Plot the FSP1 activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Ferroptosis Sensitization Assay
This protocol assesses the ability of this compound to sensitize cancer cells to a ferroptosis inducer like RSL3.
Materials:
-
Cancer cell line of interest (e.g., H460, A549)
-
Cell culture medium and supplements
-
This compound
-
RSL3 (GPX4 inhibitor)
-
Ferrostatin-1 (ferroptosis inhibitor, as a control)
-
Cell viability reagent (e.g., CellTiter-Glo®, SYTOX™ Green)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a matrix of this compound and RSL3 concentrations. For example, this compound concentrations could range from 0 to 10 µM and RSL3 from 0 to 10 µM. Include wells with this compound or RSL3 alone as controls. Also, include a set of wells co-treated with Ferrostatin-1 to confirm that cell death is due to ferroptosis.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Measure cell viability using a suitable assay. For SYTOX™ Green, which measures cell death, fluorescence can be monitored over time using an live-cell imaging system. For endpoint assays like CellTiter-Glo®, follow the manufacturer's instructions.
-
Normalize the viability data to untreated controls and plot dose-response curves to determine EC50 values for the combination treatment.
Visualizing Molecular Pathways and Workflows
To better understand the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of FSEN1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ferroptosis Sensitizer 1 (FSEN1) and its mechanism of action, supported by experimental data. This compound is a recently identified small molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), a key enzyme in a novel ferroptosis resistance pathway. Understanding the independent verification of this compound's activity is crucial for its potential development as a therapeutic agent, particularly in oncology.
Mechanism of Action: FSP1 Inhibition
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] The glutathione (B108866) peroxidase 4 (GPX4) pathway is a well-established defense mechanism against ferroptosis.[4][5] However, a parallel, GPX4-independent pathway involving FSP1 has been discovered to confer ferroptosis resistance in cancer cells.[1][4][5][6][7]
FSP1 is an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10), also known as ubiquinone, to its antioxidant form, ubiquinol.[1][2][3][6][8] Ubiquinol acts as a potent radical-trapping antioxidant within cellular membranes, thereby preventing the propagation of lipid peroxides and suppressing ferroptosis.[2][3][8]
This compound has been identified as a potent inhibitor of FSP1.[1][4] By inhibiting FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and sensitizing cancer cells to ferroptosis.[1] Notably, this compound has been shown to act as an uncompetitive inhibitor of FSP1, meaning it binds to the enzyme-substrate complex.[1][4][7][9] However, a more recent study presenting the cocrystal structure of FSP1 in complex with this compound suggests it acts as a competitive inhibitor, binding to the substrate-binding pocket.[2] This highlights the ongoing research and refinement of our understanding of its precise inhibitory mechanism.
FSP1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the FSP1-mediated ferroptosis suppression pathway and the point of intervention by this compound.
Caption: FSP1 reduces CoQ10 to ubiquinol, which inhibits lipid peroxidation and ferroptosis. This compound inhibits FSP1.
Quantitative Comparison of FSP1 Inhibitors
Several small molecules have been identified as FSP1 inhibitors. The table below summarizes the reported potency of this compound in comparison to other notable FSP1 inhibitors.
| Inhibitor | Target | IC50 (in vitro) | EC50 (cellular) | Cell Line | Reference |
| This compound | FSP1 | 313 nM | 69.363 nM | H460C GPX4KO | [4][6][10] |
| iFSP1 | FSP1 | 267 ± 47 nM | Not specified | Not specified | [11] |
Note: IC50 (Half-maximal inhibitory concentration) measures the in vitro potency of a drug in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response in a cellular assay.
Experimental Verification of this compound's Mechanism of Action
The on-target activity of this compound has been validated through a series of key experiments.
FSP1 Enzymatic Activity Assay
This in vitro assay directly measures the inhibitory effect of this compound on FSP1's enzymatic activity. The protocol typically involves purified recombinant FSP1, its substrates (a CoQ analog and NAD(P)H), and varying concentrations of the inhibitor. The reaction progress is monitored by measuring the change in absorbance or fluorescence.[2][4]
Experimental Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, NaCl, and purified human or mouse FSP1 protein is prepared.[2]
-
Substrate Addition: NAD(P)H and a Coenzyme Q1 analog (e.g., CoQ1 or a fluorescent CoQ-coumarin) are added to the reaction mixture.[2][4]
-
Inhibitor Incubation: Varying concentrations of this compound (or other inhibitors) are added to the mixture. A DMSO control is also included.
-
Activity Measurement: The enzymatic reaction is initiated, and the consumption of NAD(P)H is monitored by measuring the decrease in absorbance at 340 nm, or the production of the reduced CoQ analog is measured by fluorescence.[2][4]
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.[12]
Cellular Ferroptosis Assays
These assays assess the ability of this compound to sensitize cancer cells to ferroptosis, often in combination with a GPX4 inhibitor like RSL3.[4][12][13]
Experimental Protocol (Crystal Violet Viability Assay):
-
Cell Seeding: Cancer cell lines (e.g., H460, UOK276) are seeded in multi-well plates and allowed to adhere overnight.[13]
-
Compound Treatment: Cells are treated with a dose-response matrix of this compound and a ferroptosis inducer (e.g., RSL3) for a specified period (e.g., 48 hours).[13]
-
Cell Staining: The medium is removed, and the remaining viable cells are stained with crystal violet solution.
-
Quantification: The stained cells are solubilized, and the absorbance is measured to quantify cell viability.[13]
-
Data Analysis: Cell viability is normalized to the DMSO-treated control to determine the EC50 values and assess synergistic effects.
Experimental Workflow:
Caption: Workflow for a cellular viability assay to assess this compound-induced ferroptosis sensitization.
Target Engagement and Specificity
To confirm that this compound's effects are due to on-target inhibition of FSP1, several key experiments are performed:
-
FSP1 Knockout/Overexpression Studies: The sensitizing effect of this compound is abolished in cells where FSP1 has been knocked out, demonstrating its specificity.[4] Conversely, overexpression of FSP1 can confer resistance to ferroptosis inducers, which is reversed by this compound treatment.
-
Structural Biology: The cocrystal structure of human FSP1 in complex with this compound has been solved, revealing that this compound binds within the FSP1 substrate-binding pocket.[2] This structural information provides a molecular basis for its inhibitory activity and explains the species selectivity of this compound, as it makes key interactions with a phenylalanine residue that is absent in mouse FSP1.[2][3][8]
-
Mutagenesis Studies: Site-directed mutagenesis of key amino acid residues in the this compound binding pocket of FSP1, followed by enzymatic and cellular assays, has confirmed the critical interactions predicted by the crystal structure.[2] For instance, mutating the key phenylalanine in human FSP1 to the corresponding leucine (B10760876) found in mouse FSP1 renders the human protein resistant to this compound inhibition.[2]
Logical Relationship for Target Validation:
Caption: Logical flow demonstrating the independent lines of evidence that validate FSP1 as the direct target of this compound.
Conclusion
The mechanism of action of this compound as a potent and specific inhibitor of FSP1 is supported by a robust and diverse body of experimental evidence. In vitro enzymatic assays, cellular ferroptosis assays, genetic knockout studies, and structural biology collectively provide a comprehensive and independently verifiable picture of how this compound sensitizes cancer cells to ferroptosis. This positions this compound as a valuable chemical probe for studying the FSP1-CoQ10 axis and a promising lead compound for the development of novel anticancer therapeutics that exploit ferroptosis. Further research will likely focus on its in vivo efficacy, pharmacokinetic properties, and potential combination therapies.
References
- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis. [escholarship.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of FSEN1 Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ferroptosis Sensitizer 1 (FSEN1), a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). By inhibiting FSP1, this compound effectively sensitizes a wide range of cancer cells to ferroptosis, a form of iron-dependent programmed cell death. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the underlying methodologies and signaling pathways.
Mechanism of Action: this compound and the FSP1-CoQ10 Axis
Ferroptosis is a critical cell death pathway characterized by the iron-dependent accumulation of lipid peroxides.[1][2] Cancer cells have developed defense mechanisms against ferroptosis, with the FSP1 pathway being a key player, operating in parallel to the well-known glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) axis.[3][4]
FSP1 is an oxidoreductase that reduces the oxidized form of Coenzyme Q10 (CoQ10), ubiquinone, to its reduced, antioxidant form, ubiquinol.[2] Ubiquinol acts as a potent radical-trapping antioxidant within cellular membranes, preventing the propagation of lipid peroxidation and thus suppressing ferroptosis.[4][5] this compound functions as an uncompetitive inhibitor of FSP1, disrupting this protective mechanism.[1][6] By inhibiting FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and sensitizing cancer cells to ferroptotic death, particularly when the primary GPX4 pathway is also compromised.[6][7]
Caption: The FSP1-CoQ10 signaling pathway and the inhibitory action of this compound.
Comparative Analysis of this compound's Effects on Various Cancer Cell Lines
This compound demonstrates a broad efficacy by sensitizing numerous cancer cell lines to ferroptosis, especially when used in combination with GPX4 inhibitors like RSL3.[6][7] The degree of sensitization varies across cell lines, which may be linked to their intrinsic FSP1 and GPX4 expression levels.[6] Notably, lung cancer cell lines with KEAP1 mutations, which leads to high FSP1 expression, show a particularly strong response to this compound.[6][7]
| Cell Line | Cancer Type | Key Genetic Features | Treatment Conditions | Observed Effect | Citation(s) |
| H460 | Lung Cancer | KEAP1 mutant | 0.55 µM this compound + 0.55 µM RSL3 | Maximal synergy in inducing ferroptosis. | [7] |
| H460C GPX4KO | Lung Cancer | GPX4 Knockout | This compound alone | High potency in triggering cell death (EC50 = 69.363 nM). | [3][6] |
| A549 | Lung Cancer | KEAP1 mutant | 1 µM this compound + RSL3 | Particularly large sensitizing effect on RSL3-induced ferroptosis. | [6][7] |
| UOK276 | Chromophobe Renal Cell Carcinoma (ChRCC) | - | 20 µM this compound + 26 nM RSL3 | Synergistic loss of cell viability. | [8] |
| RCJ-T2 | Chromophobe Renal Cell Carcinoma (ChRCC) | - | 20 µM this compound + 39 nM RSL3 | Synergistic loss of cell viability. | [8] |
| HCC1143C | Breast Cancer | - | 1 µM this compound + RSL3 | Sensitized to RSL3-induced ferroptosis. | [7] |
| Huh7C | Liver Cancer | - | 1 µM this compound + RSL3 | Sensitized to RSL3-induced ferroptosis. | [7] |
| T98GN | Glioblastoma | - | 1 µM this compound + RSL3 | Sensitized to RSL3-induced ferroptosis. | [7] |
| U-2 OS | Osteosarcoma | - | 1 µM this compound + RSL3 | Sensitized to RSL3-induced ferroptosis. | [7] |
| HT-1080 | Fibrosarcoma | - | 1 µM this compound + RSL3 | Sensitized to RSL3-induced ferroptosis. | [7] |
| A375 | Melanoma | - | 1 µM this compound alone | Induced a small amount of ferroptosis without RSL3 co-treatment. | [7] |
Experimental Protocols
The following are generalized methodologies for experiments commonly cited in the study of this compound.
-
Cell Lines: U-2 OS, HEK 293T, and HT-1080 cell lines are typically cultured in Dulbecco's Modified Eagle Medium (DMEM).[9][10]
-
Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS) and L-glutamine.[9][10]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9][10]
This workflow outlines a typical experiment to assess the synergistic effect of this compound and a GPX4 inhibitor on cell viability.
Caption: A generalized workflow for cell viability and synergy experiments.
-
Protocol for Cell Death Quantification (SYTOX Green):
-
Seed cells in a 96-well plate and treat with this compound and/or other compounds as required.
-
After the incubation period, add a cell-impermeable DNA dye (e.g., SYTOX Green) to the media.
-
Incubate for 15-30 minutes.
-
Quantify the fluorescence using a plate reader or high-content imaging system. The signal is proportional to the number of dead cells.[6]
-
-
Protocol for Cell Viability (Crystal Violet Assay):
-
After treatment, gently wash the cells with Phosphate-Buffered Saline (PBS).[8]
-
Fix the cells with a solution like 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain with a solvent (e.g., methanol (B129727) or Sorenson's buffer).
-
Measure the absorbance at ~570 nm, which correlates with the amount of viable, adherent cells.[8]
-
This assay measures the extent of lipid oxidation, a key hallmark of ferroptosis.
-
Treat cells (e.g., H460) with the desired concentrations of this compound and/or RSL3.[6]
-
Towards the end of the treatment period, add the fluorescent lipid peroxidation sensor BODIPY 581/591 C11 to the culture medium at a final concentration of 1-2 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells using a flow cytometer. In its unoxidized state, the dye fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green, which can be detected in the FITC channel. An increase in green fluorescence indicates a higher level of lipid peroxidation.[6]
This biochemical assay directly measures the inhibitory effect of this compound on FSP1's enzymatic function.
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, and purified human FSP1 protein (e.g., 600 pM).[9]
-
Add varying concentrations of this compound to the mixture.
-
Initiate the reaction by adding the substrates: 500 µM NADPH and 400 µM Coenzyme Q1 (CoQ1, a water-soluble analog of CoQ10).[9]
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[9]
-
The rate of decrease is proportional to FSP1 activity. Calculate IC50 values by fitting the data to a dose-response curve.[9]
References
- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Evaluating the Specificity of FSEN1 for FSP1: A Comparative Guide
For researchers in oncology and drug development, the targeted induction of ferroptosis, a form of regulated cell death, represents a promising therapeutic strategy. Ferroptosis Suppressor Protein 1 (FSP1) has emerged as a key regulator in this pathway, acting independently of the canonical GPX4 axis to protect cancer cells from this fate. Consequently, the development of specific FSP1 inhibitors is of high interest. This guide provides a detailed evaluation of Ferroptosis Sensitizer 1 (FSEN1), a potent FSP1 inhibitor, comparing its performance with other known inhibitors and providing the experimental foundation for its specificity.
FSP1 and this compound: Mechanism of Action
FSP1, also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), is a NAD(P)H-dependent oxidoreductase.[1] It suppresses ferroptosis by reducing coenzyme Q10 (CoQ10), also known as ubiquinone, to its reduced form, ubiquinol.[2][3][4] Ubiquinol acts as a potent radical-trapping antioxidant, inhibiting the propagation of lipid peroxidation, a hallmark of ferroptosis.[2][3][4] This FSP1-CoQ10-NAD(P)H pathway functions as a standalone system, parallel to the GPX4-glutathione system, in protecting cells from ferroptotic death.[2][5]
This compound has been identified as a potent and selective inhibitor of FSP1.[6][7][8] Structural studies have revealed that this compound is an uncompetitive inhibitor that binds within the substrate-binding pocket of human FSP1 (hFSP1).[9][10][11] A critical interaction with a phenylalanine residue (F360) in hFSP1, which is absent in its murine counterpart, accounts for the species-specific selectivity of this compound.[9][10][11] By inhibiting FSP1, this compound prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and subsequent sensitization of cancer cells to ferroptosis.[6][8]
Quantitative Comparison of FSP1 Inhibitors
The efficacy of this compound has been quantified both in biochemical assays and in cellular contexts. Below is a comparison of this compound with other notable FSP1 inhibitors.
| Inhibitor | Target | Assay Type | IC50/EC50 | Cell Line/Conditions | Reference |
| This compound | FSP1 | In vitro enzymatic assay | IC50: 313 nM | Recombinant FSP1 | [2][9] |
| This compound | Human FSP1 | In vitro enzymatic assay | IC50: 34 nM | Recombinant hFSP1 | [6] |
| This compound | FSP1 | Cell-based viability assay | EC50: 69.363 nM | H460C GPX4 Knockout | [3][12] |
| iFSP1 | FSP1 | In vitro enzymatic assay | IC50: 4 µM | Recombinant FSP1 | [5] |
| viFSP1 | FSP1 | Cell-based viability assay | EC50: 170 nM | Pfa1 cells | [3] |
Specificity of this compound for FSP1
A key aspect of a targeted inhibitor is its specificity. Studies have shown that this compound exhibits high selectivity for FSP1 over other related enzymes. For instance, this compound had no inhibitory effect on the CoQ oxidoreductase activity of NQO1, another enzyme implicated in ferroptosis.[7] The on-target activity of this compound is further demonstrated in cellular assays where FSP1 knockout cells lose their sensitivity to this compound-induced sensitization to ferroptosis inducers like RSL3.[12]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
In Vitro FSP1 Enzymatic Activity Assay
This assay measures the enzymatic activity of FSP1 by monitoring the oxidation of NADPH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human or mouse FSP1 protein
-
NADPH
-
Coenzyme Q1 (CoQ1)
-
This compound or other inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare the reaction mixture in the assay buffer containing 600 pM of FSP1 protein, 500 µM NADPH, and 400 µM CoQ1.
-
Add varying concentrations of this compound (e.g., 0 to 10,000 nM) to the reaction mixture.
-
Incubate the reaction at 25°C.
-
Measure the absorbance at 340 nm every minute using a microplate reader.
-
Calculate the rate of NADPH consumption from the decrease in absorbance over time.
-
Determine the IC50 value of this compound by plotting the percentage of FSP1 inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Cellular Ferroptosis Assay
This cell-based assay evaluates the ability of this compound to sensitize cancer cells to ferroptosis induced by a GPX4 inhibitor (e.g., RSL3).
Materials:
-
Cancer cell line of interest (e.g., H460C, U-2 OS)
-
Corresponding FSP1 knockout cell line (for specificity control)
-
Cell culture medium and supplements
-
This compound
-
RSL3 (GPX4 inhibitor)
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor for control)
-
Cell viability reagent (e.g., CellTiter-Glo) or cell death stain (e.g., SYTOX Green)
-
Plate reader for luminescence or fluorescence detection
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a matrix of increasing concentrations of this compound and RSL3. Include control wells with vehicle, RSL3 alone, this compound alone, and a combination of RSL3, this compound, and Fer-1.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Measure cell viability using CellTiter-Glo according to the manufacturer's instructions or assess cell death by staining with SYTOX Green and quantifying the fluorescent signal.
-
Analyze the data to determine the synergistic effect of this compound and RSL3 on inducing cell death and confirm that this effect is rescued by Fer-1, indicating ferroptosis.
-
Compare the response of the parental cell line with the FSP1 knockout cell line to confirm that the sensitizing effect of this compound is dependent on the presence of FSP1.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the FSP1 signaling pathway and the experimental workflow for evaluating this compound specificity.
Caption: The FSP1-CoQ10 antioxidant pathway in ferroptosis suppression.
References
- 1. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Ferroptosis Research: FSEN1 vs. FINO2
In the rapidly evolving field of ferroptosis research, a non-apoptotic form of regulated cell death, the precise modulation of this pathway is critical for therapeutic development. Among the chemical tools available, FSEN1 and FINO2 have emerged as key players, each with a distinct mechanism of action. While both are instrumental in studying and inducing ferroptosis, they operate on different principles. This compound acts as a sensitizer, dismantling a key defense mechanism against ferroptosis, whereas FINO2 is a direct inducer, launching a multi-pronged attack to initiate the cell death cascade. This guide provides a comprehensive side-by-side comparison of this compound and FINO2, offering researchers, scientists, and drug development professionals the detailed information necessary to select the appropriate tool for their experimental needs.
At a Glance: Key Differences
| Feature | This compound (Ferroptosis Sensitizer 1) | FINO2 (Ferroptosis Inducer) |
| Primary Role | Sensitizes cells to ferroptosis | Directly induces ferroptosis |
| Mechanism of Action | Uncompetitive inhibitor of Ferroptosis Suppressor Protein 1 (FSP1)[1][2][3][4] | Indirectly inhibits Glutathione Peroxidase 4 (GPX4) activity and directly oxidizes ferrous iron (Fe2+)[5][6][7][8] |
| Molecular Target | Ferroptosis Suppressor Protein 1 (FSP1)[1][2] | Dual-pronged: indirect effect on GPX4 and direct oxidation of iron[5][7] |
| IC50/EC50 | IC50 for FSP1 inhibition: ~34-313 nM[9][10] | EC50 for cell death in HT-1080 cells: ~2.5 µM[5] |
| Synergistic Interactions | Synergizes with GPX4 inhibitors (e.g., RSL3) and endoperoxide-based inducers (e.g., FINO2, Dihydroartemisinin)[1][2][3][11] | Synergistic with FSP1 inhibitors like this compound[11][12] |
| Effect on Glutathione (GSH) | No direct effect on GSH levels | Does not deplete GSH through inhibition of system xc-[7][13] |
Delving into the Mechanisms of Action
This compound and FINO2, while both potent modulators of ferroptosis, employ fundamentally different strategies to achieve their effects.
This compound: Disarming the Guardian
This compound functions by inhibiting Ferroptosis Suppressor Protein 1 (FSP1), a key enzyme that protects cells from ferroptosis.[1][2] FSP1 acts as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol.[2][14] Ubiquinol, in turn, traps lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation, a hallmark of ferroptosis.[15] By inhibiting FSP1, this compound effectively disables this protective pathway, leaving the cell vulnerable to ferroptotic stimuli. This sensitization is particularly effective in cancer cells that exhibit high FSP1 expression as a resistance mechanism.[11]
FINO2: A Two-Pronged Assault
FINO2, an endoperoxide-containing 1,2-dioxolane, takes a more direct approach to inducing ferroptosis.[5][6][7][16] Its mechanism is twofold:
-
Indirect GPX4 Inhibition: While not a direct inhibitor of Glutathione Peroxidase 4 (GPX4), FINO2 leads to the inactivation of this crucial enzyme.[5][6][7] GPX4 is responsible for detoxifying lipid peroxides, and its inactivation is a central event in ferroptosis.
-
Direct Iron Oxidation: The endoperoxide bridge in FINO2 can directly oxidize ferrous iron (Fe2+) to ferric iron (Fe3+).[5][7][8] This process can generate reactive oxygen species (ROS) and contribute to the iron-dependent lipid peroxidation that drives ferroptosis.
This dual mechanism makes FINO2 a potent and direct inducer of ferroptosis, capable of initiating the cell death cascade without the need for a separate sensitizing agent.
Visualizing the Pathways
To better understand the distinct and synergistic actions of this compound and FINO2, the following diagrams illustrate their respective signaling pathways and a potential combined experimental workflow.
References
- 1. columbia.edu [columbia.edu]
- 2. Cocrystal structure reveals the mechanism of FSP1 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into FSP1 catalysis and ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of essential sites of lipid peroxidation in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of FSEN1 Experimental Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data on FSEN1, a potent inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), and its alternatives. By presenting available data, experimental protocols, and exploring inconsistencies in published findings, this guide aims to facilitate an objective assessment of the reproducibility of this compound's effects.
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. FSP1 is a key enzyme that protects cancer cells from ferroptosis by reducing coenzyme Q10 (CoQ), a potent lipophilic antioxidant.[1][2] Inhibition of FSP1, therefore, represents a strategic approach to sensitize cancer cells to ferroptosis. This compound (Ferroptosis Sensitizer 1) has been identified as a potent and selective inhibitor of human FSP1, demonstrating synergistic effects with other ferroptosis inducers.[1][2]
This guide assesses the current landscape of FSP1 inhibitors, with a focus on this compound, to aid researchers in evaluating the consistency and reliability of published experimental outcomes.
Comparative Analysis of FSP1 Inhibitors
To provide a clear overview of the performance of this compound and its key alternatives, iFSP1 and icFSP1, the following table summarizes their reported quantitative data. It is crucial to note that direct comparisons are challenging due to variations in experimental setups across different studies.
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 | Cell Line / Assay Conditions | Synergism with GPX4 Inhibitors (e.g., RSL3) | Species Selectivity |
| This compound | FSP1 | Conflicting Reports: Uncompetitive[3][4] or Competitive[5] | IC50: ~313 nM (in vitro FSP1 activity)[2]; 34 nM (in vitro hFSP1)[5]; EC50: 69.36 nM (H460C GPX4 KO cells)[2] | In vitro enzymatic assays; various cancer cell lines (e.g., H460, U-2 OS) | Strong synergistic effect observed in multiple cancer cell lines.[2] | Selective for human FSP1 over mouse FSP1.[5] |
| iFSP1 | FSP1 | Not explicitly stated, but targets the CoQ binding site.[5] | EC50: 103 nM [6][7] | Pfa1 Gpx4-knockout cells overexpressing FSP1. | Sensitizes various human cancer cell lines to RSL3-induced ferroptosis.[6][7] | Selective for human FSP1.[8] |
| icFSP1 | FSP1 | Induces subcellular relocalization and phase separation of FSP1, rather than direct enzymatic inhibition.[9][10] | EC50: 0.21 µM (Pfa1 cells)[11] | Pfa1 Gpx4-knockout cells overexpressing hFSP1. | Synergizes with GPX4 inhibition to induce ferroptosis.[10] | Selective for human FSP1.[5] |
Note on Reproducibility: The conflicting reports on this compound's mechanism of action (uncompetitive vs. competitive) highlight a key area where further research is needed to establish consensus. The discrepancy in reported IC50 values may be attributable to different assay conditions, such as the use of different substrates (e.g., CoQ vs. a fluorescent coumarin-quinone conjugate).[5] Researchers aiming to reproduce these findings should pay close attention to the specific experimental details outlined in the original publications.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.
Detailed Experimental Protocols
Reproducibility of experimental results is critically dependent on detailed and accurate reporting of methodologies. Below are summaries of key experimental protocols used in the evaluation of this compound and other FSP1 inhibitors.
FSP1 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FSP1, which is determined by monitoring the consumption of NAD(P)H.
-
Principle: FSP1 utilizes NAD(P)H to reduce a substrate, such as Coenzyme Q1 (a soluble analog of CoQ10). The rate of NAD(P)H oxidation is measured by the decrease in absorbance at 340 nm.
-
Reagents:
-
Purified recombinant human FSP1 protein
-
NADPH
-
Coenzyme Q1 (CoQ1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
This compound or other test compounds
-
-
Procedure (based on Hendricks et al., 2023):
-
Prepare a reaction mixture containing assay buffer, NADPH, and CoQ1.
-
Add varying concentrations of the test compound (e.g., this compound) or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding purified FSP1 protein.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocity and determine the percent inhibition at each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Cell Viability Assay (Crystal Violet Method)
This assay is used to determine the effect of FSP1 inhibitors, alone or in combination with other compounds, on cell survival.
-
Principle: Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells.
-
Reagents:
-
Cancer cell line of interest (e.g., H460, U-2 OS)
-
Complete cell culture medium
-
Test compounds (this compound, RSL3, etc.)
-
Crystal violet solution (e.g., 0.5% in 20% methanol)
-
Solubilization solution (e.g., 1% SDS in water)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).
-
Wash the cells with PBS to remove dead, detached cells.
-
Fix the adherent cells with a solution like methanol.
-
Stain the cells with crystal violet solution.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the stained cells with a solubilization solution.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lipid Peroxidation Assay (C11-BODIPY)
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Principle: C11-BODIPY 581/591 is a fluorescent probe that incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
-
Reagents:
-
Cells treated with test compounds
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with test compounds as in the cell viability assay.
-
During the final hour of treatment, load the cells with the C11-BODIPY probe.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in both the green and red channels.
-
Calculate the ratio of green to red fluorescence to determine the level of lipid peroxidation.
-
Conclusion
This compound is a valuable tool for studying the role of FSP1 in ferroptosis and holds potential as a therapeutic agent. However, the existing literature presents some inconsistencies regarding its precise mechanism of action and inhibitory potency. This guide highlights the importance of standardized and well-documented experimental protocols to ensure the reproducibility of findings in the rapidly evolving field of ferroptosis research. By carefully considering the comparative data and detailed methodologies presented here, researchers can design more robust experiments and contribute to a clearer understanding of FSP1 inhibition as a therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 4. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FSP1 is a predictive biomarker of osteosarcoma cells’ susceptibility to ferroptotic cell death and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Ferroptosis: A Comparative Guide to FSEN1 and Dihydroartemisinin (DHA) Synergy in Cancer Therapy
For Immediate Release
[City, State] – [Date] – A groundbreaking study has unveiled the potent synergistic activity of FSEN1, a novel inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), with Dihydroartemisinin (B1670584) (DHA), a well-known anti-malarial compound also recognized for its anti-cancer properties. This combination presents a promising new strategy to induce ferroptosis, a unique form of iron-dependent programmed cell death, in cancer cells that are often resistant to conventional therapies. This guide provides a comprehensive comparison of the this compound-DHA combination with other DHA-based therapeutic strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Power of Synergy: this compound and DHA
Recent research has demonstrated that this compound acts as a potent and selective uncompetitive inhibitor of FSP1.[1] FSP1 is a key protein that protects cancer cells from ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1] By inhibiting FSP1, this compound renders cancer cells highly susceptible to ferroptosis inducers.
A synthetic lethality screen has revealed a strong synergistic interaction between this compound and endoperoxide-containing compounds, including DHA, in triggering ferroptosis.[1] This synergy is particularly significant as it suggests that lower doses of each compound could be used in combination to achieve a potent anti-cancer effect, potentially minimizing side effects.
The synergistic effect of the this compound and DHA combination has been quantified using a computational model known as the zero interaction potency (ZIP) modeling system. This analysis revealed a strong synergy, with a mean ZIP score of 26.45 for the this compound and DHA combination.[1]
Comparative Analysis: DHA in Combination Therapies
To provide a clear perspective on the potential of the this compound-DHA combination, this guide compares its synergistic activity with that of DHA combined with other established anti-cancer agents, such as cisplatin (B142131) and doxorubicin (B1662922). These combinations have also shown synergistic effects in inhibiting cancer cell growth, albeit through potentially different primary mechanisms.
| Combination | Cancer Cell Line | Method of Synergy Quantification | Key Findings | Reference |
| This compound + DHA | H460C Lung Cancer | Zero Interaction Potency (ZIP) Score | Strong synergy (Mean ZIP score = 26.45) in inducing ferroptosis. | [1] |
| DHA + Cisplatin | Pancreatic Ductal Adenocarcinoma (PANC1, SW1990) | Combination Index (CI) | Synergistic inhibition of cell proliferation and induction of ferroptosis. | [2][3] |
| DHA + Doxorubicin | Breast Cancer (MCF-7) | Combination Index (CI) | Synergistic anti-proliferative effect and induction of apoptosis. | [4] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental approaches, the following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for assessing synergy.
Caption: Signaling pathway of this compound and DHA inducing ferroptosis.
Caption: General experimental workflow for synergy assessment.
Detailed Experimental Protocols
For reproducibility and standardization, detailed protocols for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, DHA, and their combination. Include a vehicle-treated control group. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Synergy Quantification (Combination Index - CI)
The synergistic effect of the drug combination can be calculated using the Chou-Talalay method, which generates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The CI values can be calculated using software such as CompuSyn.
Ferroptosis Marker Analysis (Lipid ROS Assay)
-
Cell Treatment: Treat cells with this compound, DHA, or their combination for the desired time.
-
Staining: Stain the cells with a lipid peroxidation sensor, such as C11-BODIPY 581/591, according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the level of lipid reactive oxygen species (ROS). An increase in the fluorescence of the oxidized C11-BODIPY indicates an increase in lipid peroxidation, a hallmark of ferroptosis.
Western Blotting for Ferroptosis-Related Proteins
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against key ferroptosis markers such as GPX4 and ACSL4. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
The synergistic combination of this compound and Dihydroartemisinin represents a highly promising avenue for cancer therapy, particularly for tumors resistant to conventional treatments. By specifically targeting the FSP1-mediated ferroptosis defense mechanism, this combination offers a novel and potent strategy to induce cancer cell death. The comparative data and detailed protocols provided in this guide aim to facilitate further research and development in this exciting field, ultimately paving the way for new and more effective cancer treatments.
References
- 1. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHA exhibits synergistic therapeutic efficacy with cisplatin to induce ferroptosis in pancreatic ductal adenocarcinoma via modulation of iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHA exhibits synergistic therapeutic efficacy with cisplatin to induce ferroptosis in pancreatic ductal adenocarcinoma via modulation of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FSEN1: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential, immediate safety and logistical information for the proper disposal of FSEN1, a potent ferroptosis sensitizer (B1316253) used in cancer research. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
This compound (Ferroptosis Sensitizer 1) is a chemical compound utilized in laboratory settings to induce ferroptosis, a form of programmed cell death, in cancer cells. Due to its biologically active and potentially hazardous nature, it is imperative that this compound and any contaminated materials are disposed of as hazardous chemical waste. This guide outlines the necessary steps for its safe handling and disposal.
Chemical and Safety Data
A comprehensive understanding of this compound's properties is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Name | 3-(4-bromophenyl)-6-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-thiazolo[2,3-c]-1,2,4-triazole |
| CAS Number | 862808-01-3 |
| Molecular Formula | C22H22BrN5OS |
| Molecular Weight | 484.4 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C |
Safety and Handling Precautions:
The Safety Data Sheet (SDS) for this compound indicates that it should be considered hazardous. It is classified as toxic and can cause moderate to severe skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) |
| Hand Protection |
| Eye Protection |
| Respiratory Protection |
| Skin and Body Protection |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that ensures the safety of laboratory personnel and the environment.
1. Waste Identification and Segregation:
-
This compound Solid Waste: Unused or expired this compound powder is the primary source of solid waste.
-
Contaminated Labware: Any materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, flasks, and gloves, must be treated as contaminated waste.
-
Liquid Waste: Solutions containing this compound, including stock solutions and experimental media, constitute liquid hazardous waste.
2. Waste Collection and Storage:
-
Solid Waste:
-
Collect all solid this compound waste and contaminated disposables in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
The label should indicate "Hazardous Waste," the chemical name "this compound," and the solvent used (e.g., DMSO, DMF).
-
-
Storage Location: Store all this compound hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocol for Laboratory Spill Clean-up
In the event of an accidental spill of this compound powder or solution, follow these steps to ensure safe and effective clean-up:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill:
-
For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.
-
For liquid spills, absorb the solution with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Clean the Area:
-
Carefully collect the contained material using a scoop or other appropriate tools and place it in a designated hazardous waste container.
-
Wipe the spill area with a suitable solvent (e.g., ethanol) and then with a detergent and water solution.
-
-
Dispose of Clean-up Materials: All materials used for the clean-up, including paper towels, absorbent pads, and gloves, must be disposed of as hazardous waste in the designated this compound waste container.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with their established procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the proper workflow for this compound waste disposal.
Personal protective equipment for handling FSEN1
This document provides immediate and essential safety, operational, and disposal guidance for laboratory personnel handling FSEN1 (Ferroptosis Sensitizer 1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Product Information
| Identifier | Value |
| Name | This compound (Ferroptosis Sensitizer 1) |
| CAS Number | 862808-01-3 |
| Molecular Formula | C₂₂H₂₂BrN₅OS |
| Molecular Weight | 484.4 g/mol |
| Description | A potent and non-competitive inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure risk.
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. |
Operational Plan: Handling and Storage
3.1. Engineering Controls
-
Work in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
3.2. Safe Handling Practices
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
3.3. Storage
-
Store in a tightly sealed container.
-
Recommended storage temperature is -20°C.[4]
Disposal Plan
This compound and any contaminated materials should be treated as chemical waste and disposed of through an approved institutional Environmental Health and Safety (EHS) program.
4.1. Waste Segregation
-
Solid Waste: Collect unused this compound powder, contaminated gloves, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., pipette tips) should be placed in a designated, puncture-resistant sharps container for chemical waste.
4.2. Container Management
-
Ensure all waste containers are in good condition and compatible with the waste they contain.
-
Do not overfill waste containers.
-
Label all containers with "Hazardous Waste" and list the full chemical names of the contents.
4.3. Empty Container Disposal
-
Thoroughly rinse the original this compound container with a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
The first rinse should be collected and disposed of as liquid chemical waste.
-
After thorough rinsing, the container can be disposed of as regular solid waste, with the original label defaced or removed.
Experimental Protocol: In Vitro Cell Viability Assay
The following is a representative protocol for assessing the effect of this compound on cancer cell lines, as adapted from published research.[5]
5.1. Materials
-
Cancer cell line (e.g., UOK276)
-
Cell culture medium and supplements
-
This compound
-
RSL3 (GPX4 inhibitor)
-
DMSO (vehicle)
-
Crystal Violet solution
-
96-well plates
5.2. Procedure
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and RSL3 in DMSO. Create a serial dilution of each compound in the cell culture medium.
-
Treatment: Treat the cells with varying concentrations of this compound and RSL3, alone and in combination. Include a DMSO-only control.
-
Incubation: Incubate the treated cells for 48 hours.
-
Viability Assessment:
-
Wash the cells with PBS.
-
Stain the cells with Crystal Violet solution for 10-15 minutes.
-
Gently wash away the excess stain.
-
Solubilize the stain with a suitable solvent (e.g., methanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader to determine cell viability.
-
Visualizations
Caption: Mechanism of this compound-induced ferroptosis.
Caption: Workflow for in vitro cell viability assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
